Djenkolic acid
Description
L-Djenkolate has been reported in Euglena gracilis, Archidendron bubalinum, and Acacia with data available.
Djenkolic acid is a plant toxin found in the beans of the South-East Asian legumes jengkol (Archidendron jiringa). It is nephrotoxic to humans. (L1236)
amino acid isolated from djenkol bean; RN given refers to (L)-isomer; structure
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanylmethylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMNWIBUCGUDO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198075 | |
| Record name | Djenkolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-59-9 | |
| Record name | Djenkolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Djenkolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Djenkolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Djenkolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DJENKOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QHC9R0YFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of Djenkolic Acid in Archidendron jiringa
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an in-depth exploration of the proposed biosynthetic pathway of djenkolic acid, a sulfur-containing non-protein amino acid found in the djenkol beans of Archidendron jiringa. While the complete enzymatic pathway has not been experimentally elucidated in this species, this guide synthesizes current knowledge of plant biochemistry, sulfur metabolism, and one-carbon metabolism to construct a chemically plausible and detailed hypothetical pathway. This serves as a foundational resource for future research aimed at identifying the specific enzymes and regulatory mechanisms involved.
Introduction: The Enigmatic this compound
This compound is a unique non-protein amino acid characterized by two L-cysteine residues linked by a methylene bridge.[1] Its structure is chemically described as S,S'-methylenebis(L-cysteine). Found in significant quantities in the seeds of Archidendron jiringa (djenkol bean), it is also present in smaller amounts in other leguminous plants.[1] The consumption of djenkol beans can lead to djenkolism, a form of acute kidney injury caused by the precipitation of this compound crystals in the urinary tract under acidic conditions.[1][2] Despite its toxicity, the biosynthesis of this intriguing molecule in its host plant remains an area of scientific inquiry.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a concise pathway involving the condensation of two molecules of L-cysteine with a one-carbon unit, likely formaldehyde or its biological equivalent. This proposed pathway can be dissected into two main stages: the synthesis of the precursors and the final condensation step.
Synthesis of Precursors
L-cysteine is the primary sulfur-containing amino acid in plants and serves as the foundational building block for this compound. Its synthesis is a well-characterized pathway involving the incorporation of sulfide into an activated serine derivative.
The key steps are:
-
Activation of L-Serine: The pathway begins with the acetylation of L-serine by serine acetyltransferase (SAT) , utilizing acetyl-CoA as the acetyl group donor. This reaction produces O-acetylserine (OAS).
-
Sulfhydration of O-acetylserine: The sulfhydryl group is then incorporated by the enzyme O-acetylserine (thiol) lyase (OAS-TL) , which catalyzes the reaction of OAS with sulfide (S²⁻) to yield L-cysteine.
These two enzymes, SAT and OAS-TL, often exist as a multi-enzyme complex called the cysteine synthase complex, which allows for efficient channeling of the intermediate and regulation of the pathway.
The methylene bridge of this compound is derived from a one-carbon (C1) unit. In plant metabolism, the primary carrier of C1 units is tetrahydrofolate (THF). The most likely source of the C1 unit for this compound biosynthesis is 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).
This activated form of formaldehyde is generated through the reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) , which converts L-serine and THF into glycine and 5,10-CH₂-THF. While free formaldehyde can exist in plant cells, it is generally toxic and its concentration is kept low. It is plausible that 5,10-CH₂-THF serves as the direct donor of the methylene group, or that formaldehyde is released from this carrier at the active site of the condensing enzyme.
The Condensation Reaction: Formation of the Methylene Bridge
The final and defining step in the proposed pathway is the condensation of two L-cysteine molecules with the C1 unit. The chemical synthesis of this compound has been successfully achieved by reacting L-cysteine with formaldehyde in an acidic solution, which strongly supports this proposed biological mechanism.
The reaction is proposed as follows:
2 L-cysteine + HCHO → this compound + H₂O
The precise mechanism in Archidendron jiringa is unknown. It could be a spontaneous, non-enzymatic reaction, particularly if the concentrations of the precursors are high within specific cellular compartments. However, it is more likely to be an enzyme-catalyzed reaction to ensure specificity and efficiency. A hypothetical This compound synthase would catalyze the formation of the thioacetal linkage between the sulfhydryl groups of two L-cysteine molecules and formaldehyde. Such an enzyme has yet to be identified.
Hypothetical Biosynthesis Pathway Diagram
Caption: Hypothetical biosynthesis pathway of this compound in Archidendron jiringa.
Quantitative Data
Direct quantitative data on the flux through the this compound biosynthetic pathway in Archidendron jiringa is not available. However, the concentration of this compound in the dry weight of various plant seeds has been reported, providing an indication of the biosynthetic capacity of these species.
| Plant Species | This compound Concentration (g/kg of dry seeds) |
| Archidendron jiringa | ~20 |
| Leucaena esculenta | 2.2 |
| Pithecellobium ondulatum | 2.8 |
Data compiled from available literature.[1]
Experimental Protocols
As the biosynthetic pathway in A. jiringa is yet to be elucidated, this section provides detailed protocols for the chemical synthesis of this compound, which can be adapted for biosynthetic studies, and a proposed experimental workflow for investigating the pathway in the plant.
Chemical Synthesis of this compound
The following protocol is based on the method described by Armstrong and du Vigneaud, which involves the direct condensation of L-cysteine and formaldehyde.
Materials:
-
L-cysteine hydrochloride
-
Formaldehyde solution (37%)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (6 M)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Heating block or water bath
-
pH meter or pH paper
-
Centrifuge and centrifuge tubes
-
Apparatus for drying under reduced pressure (e.g., rotary evaporator or desiccator)
Procedure:
-
Dissolve L-cysteine hydrochloride in a minimal amount of concentrated HCl.
-
Add a molar equivalent of formaldehyde solution to the L-cysteine solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 70°C) overnight.
-
Cool the mixture and carefully neutralize it to pH 7 with 6 M NaOH. A white precipitate of this compound should form.
-
Centrifuge the mixture to pellet the precipitate.
-
Wash the precipitate with cold distilled water and re-centrifuge.
-
The crude this compound can be further purified by recrystallization from hot water or dilute acid.
-
Dry the purified product under reduced pressure.
This protocol can be adapted for biosynthetic studies by using radiolabeled precursors, such as ¹⁴C-formaldehyde or ³⁵S-cysteine, to trace the incorporation of these substrates into this compound in plant extracts.
Proposed Experimental Workflow for Elucidating the Biosynthetic Pathway
The following diagram outlines a proposed workflow for the identification and characterization of the this compound biosynthetic pathway in Archidendron jiringa.
Caption: Proposed experimental workflow for pathway elucidation.
Conclusion and Future Directions
The biosynthesis of this compound in Archidendron jiringa presents an intriguing puzzle in plant biochemistry. The hypothetical pathway outlined in this guide, centered on the condensation of L-cysteine and a formaldehyde derivative, provides a solid foundation for future research. The key to validating this pathway lies in the identification and characterization of the putative "this compound synthase."
Future research should focus on:
-
Enzyme Discovery: Utilizing the proposed experimental workflow to isolate and identify the enzyme(s) responsible for the condensation reaction.
-
Genetic Analysis: Transcriptomic and genomic studies of A. jiringa could reveal candidate genes that are highly expressed during seed development when this compound accumulation is at its peak.
-
Metabolic Labeling Studies: In vivo and in vitro feeding experiments with stable isotope-labeled precursors (e.g., ¹³C-serine, ¹⁵N-cysteine) can definitively trace the metabolic origins of the this compound molecule.
Elucidating this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for biotechnological applications, such as the development of strategies to reduce the toxicity of djenkol beans, making this protein-rich food source safer for consumption.
References
A Technical Guide to the Physical and Chemical Properties of Crystalline Djenkolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Djenkolic acid, a non-proteinogenic sulfur-containing amino acid found primarily in the djenkol bean (Archidendron jiringa), is of significant interest due to its unique chemical structure and its role in djenkolism, a form of nephrotoxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its toxic pathway and characterization workflow to support further research and development.
Chemical and Physical Properties
Crystalline this compound is a white to off-white solid. Its properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄N₂O₄S₂ | [1] |
| Molar Mass | 254.33 g/mol | [1] |
| Melting Point | 325°C (decomposition) | N/A |
| Appearance | White to off-white solid | N/A |
| Crystal System | Orthorhombic | N/A |
| Space Group | Not explicitly determined | N/A |
| Unit Cell Parameters | a = 8.12 Å, b = 12.16 Å, c = 5.38 Å | N/A |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 1.02 g/L | 30 | [1] |
| Water | Insoluble | Not Specified | N/A |
| Water with HCl (pH 1) | 25 mg/mL | Not Specified | N/A |
| DMSO | 0.1 mg/mL | Not Specified | N/A |
| 5% TFA | 3.04 mg/mL | Not Specified | N/A |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. The following tables summarize expected spectral characteristics based on its structure and publicly available spectral images.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~3.0 - 3.5 | α-CH | |
| ~3.8 - 4.2 | β-CH₂ | |
| ~3.7 | S-CH₂-S | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~170 - 175 | C=O (Carboxylic acid) | |
| ~55 - 60 | α-CH | |
| ~35 - 40 | β-CH₂ | |
| ~30 - 35 | S-CH₂-S |
Note: These are predicted values based on the chemical structure and typical shifts for similar functional groups. Experimental verification is required.
Table 4: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 3100 - 3000 | Medium | N-H stretch (Amine) |
| 2960 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1400 | Medium | C-H bend |
| ~700 | Medium | C-S stretch |
Note: These are characteristic absorption bands expected for the functional groups present in this compound.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 254 | [M]⁺ (Molecular ion) |
| 209 | [M - COOH]⁺ |
| 132 | [M - C₃H₅NO₂S]⁺ |
| 121 | [C₄H₉N₂O₂S]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
Synthesis of Crystalline this compound (Adapted from Armstrong and du Vigneaud)
This method involves the condensation of L-cysteine with formaldehyde in a strongly acidic solution.[1]
Materials:
-
L-cysteine hydrochloride monohydrate
-
Formalin (37% formaldehyde solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (6 M)
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round bottom flask
-
Condenser
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in concentrated hydrochloric acid in a round bottom flask.
-
Add formalin to the solution while stirring.
-
Attach a condenser and reflux the mixture with heating for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solution with 6 M NaOH to approximately pH 6. A white precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water, followed by ethanol, and finally diethyl ether.
-
Recrystallize the crude product from a large volume of hot water to obtain pure crystalline this compound.
-
Dry the crystals under vacuum.
Powder X-ray Diffraction (PXRD) Analysis
Objective: To obtain the powder diffraction pattern of crystalline this compound for phase identification and structural characterization.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation source
-
Sample holder (low background)
-
Mortar and pestle
Procedure:
-
Finely grind a small amount of crystalline this compound using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto the sample holder, ensuring a flat and level surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters:
-
X-ray source: Cu Kα (λ = 1.5406 Å)
-
Voltage and current: As per instrument specifications (e.g., 40 kV, 40 mA)
-
Scan range (2θ): 5° to 80°
-
Step size: 0.02°
-
Scan speed: 1-2°/min
-
-
Initiate the data collection.
-
Process the resulting diffraction pattern to identify peak positions (2θ) and intensities.
-
Index the diffraction peaks to determine the unit cell parameters.
Determination of Aqueous Solubility
Objective: To quantify the solubility of this compound in water at a specific temperature.
Materials:
-
Crystalline this compound
-
Distilled or deionized water
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
pH meter
-
Filtration apparatus (e.g., syringe filter with 0.22 µm membrane)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy after derivatization)
Procedure:
-
Prepare a saturated solution by adding an excess amount of crystalline this compound to a known volume of water in a sealed container.
-
Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) in a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered saturated solution using a suitable analytical method.
-
Express the solubility in units such as g/L or mol/L.
Visualizations
Toxic Pathway of this compound
The primary toxicity of this compound stems from its low solubility in acidic environments, leading to its precipitation in the renal system.
Caption: Toxic pathway of this compound in the human body.
Experimental Workflow for Characterization
A general workflow for the physical and chemical characterization of a synthesized or isolated crystalline compound like this compound.
Caption: Experimental workflow for this compound characterization.
Logical Relationships of this compound Properties
This diagram illustrates the interplay between the chemical structure, physical properties, and biological effects of this compound.
Caption: Interrelation of this compound's properties.
References
The Thorn in the Kidney: A Technical Guide to the Historical Discovery and Isolation of Djenkolic Acid from Urine
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and isolation of djenkolic acid, with a specific focus on its initial identification in human urine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the history of natural product toxicology and the evolution of analytical biochemistry.
Executive Summary
This compound, a sulfur-containing amino acid, was first identified in 1933 by the Dutch scientists A. G. van Veen and A. J. Hyman.[1] Their investigation was prompted by cases of "djenkolism," a form of acute renal failure and urinary tract obstruction observed in individuals in Java who had consumed the djenkol bean (Archidendron pauciflorum). The initial isolation of this compound was achieved from the urine of patients suffering from this affliction, marking a significant step in understanding the etiology of this food-borne illness. This guide details the historical context of this discovery, the clinical observations that led to the isolation, and the experimental procedures of the era that were likely employed.
Historical Context and Discovery
In the early 20th century, reports from the Dutch East Indies (modern-day Indonesia) described a painful and sometimes fatal condition characterized by urinary tract obstruction, severe loin pain, and the passage of milky or bloody urine. This condition, known locally as djenkolism, was empirically linked to the consumption of the djenkol bean, a popular food source in the region.
The breakthrough in understanding the toxic principle of the djenkol bean came in 1933 when van Veen and Hyman successfully isolated and identified a novel amino acid from the urine of affected individuals.[1] They named this compound "this compound." Their work provided the first chemical evidence linking a specific compound from a food source to a defined toxicological syndrome.
Clinical Manifestations of Djenkolism
The clinical presentation of djenkolism provided crucial clues for the isolation of its causative agent. The most pertinent observations for the historical isolation from urine are summarized below.
| Clinical Observation | Relevance to Isolation |
| Urinary Symptoms | The primary symptoms of loin pain, dysuria (painful urination), oliguria (decreased urine output), and hematuria (blood in urine) pointed to the urinary tract as the site of pathology. |
| "Milky" or Turbid Urine | The characteristic cloudy appearance of the urine suggested the presence of a precipitate or suspended crystalline material. |
| Needle-Shaped Crystals | Microscopic examination of the urine sediment from patients with djenkolism revealed the presence of fine, needle-like crystals, which were hypothesized to be the toxic substance. |
Isolation of this compound
While the original 1933 publication by van Veen and Hyman in Geneeskundig Tijdschrift voor Nederlandsch-Indië is not widely available, a plausible reconstruction of their urine isolation protocol can be inferred from the analytical chemistry techniques of the era and the known properties of this compound. The primary challenge would have been to isolate and purify the crystalline substance observed in the urine of djenkolism patients.
A Reconstructed Experimental Protocol for Isolation from Urine (circa 1930s)
The following protocol is a generalized representation of the steps likely taken by van Veen and Hyman to isolate this compound from urine, based on the scientific capabilities of the time.
Objective: To isolate the crystalline substance from the urine of patients with djenkolism.
Materials:
-
Urine collected from patients exhibiting symptoms of djenkolism.
-
Glass beakers and flasks.
-
Filter paper and funnels.
-
A microscope for observing crystal morphology.
-
Reagents for adjusting pH (e.g., acetic acid, sodium hydroxide).
-
Solvents for washing and purification (e.g., water, ethanol).
Methodology:
-
Sample Collection: Urine samples were likely collected from multiple patients presenting with acute symptoms of djenkolism, particularly those with turbid urine.
-
Initial Observation and Filtration: The "milky" urine was likely allowed to stand, permitting the suspended white precipitate to settle. The supernatant would then be decanted or filtered off, concentrating the solid material.
-
Acidification and Crystallization: this compound is known to be poorly soluble in acidic conditions. It is probable that the urine was acidified (e.g., with acetic acid) to a pH that would minimize the solubility of the target compound and promote its crystallization. This step would have been guided by the observation that the crystals were present in the naturally acidic urine of patients.
-
Isolation of Crude Crystals: The acidified urine would then be cooled and allowed to stand for an extended period to maximize crystal formation. The crude, needle-like crystals would be isolated by filtration.
-
Washing and Purification: The isolated crystals would be washed with cold water and likely an organic solvent like ethanol to remove soluble impurities.
-
Recrystallization: For further purification, the crude this compound would be dissolved in a minimal amount of hot water or a slightly alkaline solution and then re-acidified to induce recrystallization. This process would be repeated until a pure, homogenous crystalline product was obtained.
-
Characterization: The purified crystals would be examined microscopically to confirm their needle-like morphology. Chemical analysis techniques of the 1930s would have been used to determine the elemental composition (carbon, hydrogen, nitrogen, oxygen, and sulfur) and propose a chemical structure.
References
Unveiling Djenkolic Acid: A Technical Guide to Natural Sources Beyond the Djenkol Bean
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrences of djenkolic acid outside of its most well-known source, the djenkol bean (Archidendron jiringa). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on alternative botanical sources, presents detailed analytical methodologies, and illustrates the putative biosynthetic pathway of this unique non-proteinogenic amino acid.
Executive Summary
This compound, a sulfur-containing amino acid, is notorious for its association with "djenkolism," a form of acute kidney injury caused by the precipitation of its crystals in the urinary tract. While Archidendron jiringa remains the most concentrated source, this guide illuminates other leguminous plants that produce this compound, offering new avenues for research into its biosynthesis, physiological role, and potential pharmacological applications. This document provides quantitative data on these alternative sources, detailed protocols for extraction and analysis, and visual representations of its chemical synthesis and proposed biological function.
Data Presentation: Alternative Natural Sources of this compound
While this compound is most abundant in djenkol beans, it has been identified and quantified in the seeds of other leguminous plants. The following table summarizes the known botanical sources and the concentration of this compound.
| Botanical Name | Common Name(s) | Family | This compound Concentration (g/kg of dry seeds) | Reference |
| Archidendron jiringa | Djenkol bean, Jengkol | Fabaceae | ~20 | [1] |
| Leucaena esculenta | Guaje rojo, Red leucaena | Fabaceae | 2.2 | [1] |
| Pithecellobium ondulatum | (Syn. Pithecellobium lobatum) | Fabaceae | 2.8 | [1] |
Experimental Protocols
Accurate quantification of this compound is critical for food safety assessment, toxicological studies, and phytochemical research. The following protocols outline methods for the extraction and analysis of this compound from plant material.
Protocol 1: Aqueous Ethanol Extraction
This protocol is a traditional method for the extraction of this compound from leguminous seeds.
1. Sample Preparation:
- Dry the seed material at 60°C until a constant weight is achieved.
- Grind the dried seeds into a fine powder using a laboratory mill.
2. Extraction:
- Suspend the powdered seed material in a 70% (v/v) ethanol-water solution at a 1:10 solid-to-solvent ratio.
- Stir the suspension at room temperature for 12 hours.
- Separate the extract from the solid residue by centrifugation at 4000 x g for 15 minutes, followed by filtration through Whatman No. 1 filter paper.
- Repeat the extraction process on the residue to ensure complete recovery.
- Pool the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at 45°C.
3. Purification:
- The concentrated extract can be further purified by precipitation. This compound is poorly soluble in acidic conditions. Adjusting the pH of the aqueous extract to ~5.0 with a suitable acid can induce precipitation. The resulting crystals can be collected by filtration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification (Proposed Method)
While paper chromatography has been historically used, modern HPLC offers superior resolution and quantification. As no standardized HPLC method for this compound is widely published, the following is a proposed method adapted from general amino acid analysis protocols.
1. Instrumentation:
- HPLC system with a UV or fluorescence detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- A gradient elution is recommended, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.
3. Derivatization (Pre-column):
- This compound, being a primary amine, may require derivatization for sensitive detection, especially with a fluorescence detector. O-phthalaldehyde (OPA) is a common derivatizing agent for amino acids.
- Mix the extracted sample with OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.
- Allow the reaction to proceed for a short, defined time before injection.
4. Detection:
- If using a UV detector, monitor at a low wavelength (e.g., 210 nm).
- If using a fluorescence detector after OPA derivatization, set the excitation wavelength to ~340 nm and the emission wavelength to ~450 nm.
5. Quantification:
- Prepare a calibration curve using a pure this compound standard.
- Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and a conceptual workflow for its analysis.
Caption: Putative biosynthetic pathway of this compound from L-cysteine and formaldehyde.
References
Unraveling the Enigma of Djenkolic Acid: A Review of its In Vivo Fate and Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Djenkolic acid, a sulfur-containing non-protein amino acid found in djenkol beans (Archidendron jiringa), is associated with a unique form of acute kidney injury known as djenkolism. Despite decades of clinical observation, the precise in vivo metabolic degradation pathways of this compound remain largely uncharacterized. The prevailing body of scientific literature suggests that the primary mechanism of its toxicity is not driven by its metabolites but rather by the physicochemical properties of the parent compound. This technical guide synthesizes the current understanding of this compound's in vivo behavior, focusing on its mechanism of toxicity, pathophysiology, and the analytical methodologies used in its study. A significant knowledge gap concerning its enzymatic breakdown is highlighted, presenting an open area for future research.
Introduction
This compound is structurally similar to cystine, containing a methylene bridge between two sulfur atoms.[1] Found in high concentrations in djenkol beans, a delicacy in parts of Southeast Asia, its consumption can lead to a sporadic and unpredictable poisoning known as djenkolism.[2] The clinical presentation of djenkolism is characterized by acute renal failure, urinary obstruction, and severe spasmodic pain.[2][3] While the toxicity is well-documented, the underlying metabolic fate of this compound in vivo is poorly understood. Many studies propose that the toxicity may be due to a direct effect of the amino acid or an unknown metabolite, yet no specific metabolites have been conclusively identified in vivo.[2][4] This guide will detail the known aspects of this compound's pathophysiology and the experimental approaches used to study it.
Physicochemical Properties and Pathophysiology of Djenkolism
The cornerstone of this compound-induced toxicity lies in its low solubility in aqueous solutions, particularly under acidic conditions.[1] Following ingestion and absorption, this compound is excreted in the urine. If the urinary pH is acidic, the concentration of this compound can exceed its solubility limit, leading to its precipitation and the formation of sharp, needle-like crystals.[1]
These crystals are the primary pathogenic agents in djenkolism, causing mechanical injury to the renal system. The proposed pathophysiological mechanism is as follows:
-
Ingestion and Absorption: this compound is consumed through djenkol beans.
-
Renal Excretion: The compound is filtered by the glomeruli and enters the renal tubules.
-
Supersaturation and Crystallization: In the acidic environment of the distal tubules and collecting ducts, this compound becomes supersaturated and crystallizes.
-
Mechanical Injury and Obstruction: The sharp crystals can lacerate the renal tubular epithelium, leading to hematuria (blood in the urine) and pain. Aggregates of these crystals can form sludge or stones, causing obstruction of the urinary tract.[2]
-
Clinical Manifestations: The obstruction and renal damage result in symptoms such as flank pain, dysuria, oliguria (decreased urine output), and in severe cases, acute renal failure.[2]
It has been hypothesized that hypersensitivity or a direct toxic effect of a metabolite could also play a role, but the evidence for these mechanisms is limited and inconclusive.[2][4]
The Uncharted Territory: In Vivo Metabolic Degradation
A notable gap exists in the scientific literature regarding the metabolic degradation pathways of this compound in vivo. While the metabolism of other sulfur-containing amino acids, such as methionine and cysteine, is well-understood, involving pathways like transsulfuration and catabolism to pyruvate, sulfate, and taurine, no analogous pathways have been identified for this compound.[5][6]
The structure of this compound, with its stable methylene bridge between the two sulfur atoms, may render it resistant to cleavage by common mammalian enzymes. The primary fate of absorbed this compound appears to be excretion in its unchanged form.
An in vitro study has shown that a C-S lyase from stink beans can degrade this compound into cyclic organosulfides.[7] However, this enzymatic activity is of plant origin and is being explored as a method for detoxifying djenkol beans before consumption, rather than representing a mammalian metabolic pathway.
The lack of identified metabolites suggests two possibilities:
-
This compound is metabolically inert and is eliminated from the body without significant biotransformation.
-
Metabolites are formed but have not yet been detected or identified, possibly due to their low concentrations or transient nature.
Future research should focus on identifying potential metabolites in the urine and blood of individuals who have consumed djenkol beans, employing advanced analytical techniques such as high-resolution mass spectrometry.
Quantitative Data
Quantitative data on this compound is primarily available in two areas: its concentration in djenkol beans and clinical parameters from case reports of djenkolism.
| Parameter | Reported Values | Source(s) |
| This compound Content in Djenkol Beans | ||
| Wet Weight | 0.3–1.3 g/100 g | [2][8] |
| Free State | Approximately 93% of total this compound | [8] |
| Solubility of this compound | ||
| In Urine at pH 5 | Significantly lower than at higher pH | |
| In Urine at pH 7.4 | Solubility increased by 43% compared to pH 5 | |
| In Urine at pH 8.1 | Solubility increased by 92% compared to pH 5 | |
| Clinical Laboratory Findings in Djenkolism (Illustrative) | ||
| Blood Urea Nitrogen (BUN) | Elevated (e.g., 13.3 mg/dL) | [9] |
| Serum Creatinine | Elevated (e.g., 2.16 - 460 µmol/L) | [9][10] |
Note: Clinical values can vary significantly between patients.
Experimental Protocols
The study of djenkolism has involved both animal models and the analysis of clinical samples.
Extraction and Quantification of this compound from Djenkol Beans
A common method for the extraction and quantification of this compound from its plant source involves the following steps:
-
Homogenization: Djenkol beans are homogenized.
-
Extraction: The homogenized material is extracted with 70% ethanol and water.[8]
-
Chromatographic Separation: The extract is subjected to paper chromatography.[8]
-
Quantification: The amount of this compound is determined by comparing the results to a standard solution.[8]
Animal Models of Djenkolism
Animal studies have been conducted to investigate the toxic effects of this compound. A representative workflow for such studies is as follows:
-
Animal Selection: Rodents (rats, mice) and primates (rhesus monkeys) have been used.[8]
-
Preparation of this compound Extract: An ethanol extract from djenkol beans is prepared.
-
Administration: The extract is administered to the animals, typically through feeding.
-
Monitoring: Animals are monitored for clinical signs of toxicity, and urine output is measured.
-
Urinalysis: Urine samples are collected and analyzed for the presence of red blood cells, white blood cells, epithelial cells, albumin, and this compound crystals.[8]
-
Histopathology: At the end of the study period, the animals are euthanized, and their kidneys are collected for histological examination to assess for tissue damage, such as acute tubular necrosis.[8]
Conclusion and Future Directions
The current body of scientific evidence strongly indicates that the in vivo toxicity of this compound is primarily a consequence of its precipitation in the urinary tract, leading to mechanical damage and obstruction. There is a profound lack of information on the metabolic degradation pathways of this compound in mammals. This represents a significant knowledge gap.
Future research should be directed towards:
-
Metabolite Identification: Utilizing advanced analytical techniques to screen for potential this compound metabolites in biological fluids.
-
Enzymatic Studies: Investigating the potential for mammalian enzymes, particularly those involved in sulfur amino acid metabolism, to act on this compound.
-
In Vitro Models: Using in vitro systems, such as liver microsomes and hepatocytes, to study the potential for biotransformation.
A deeper understanding of whether this compound is truly metabolically inert or undergoes biotransformation is crucial for a complete toxicological profile and for the development of more targeted therapeutic interventions for djenkolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Sulfur Amino Acid Metabolism: A Nexus Between Redox Regulation, Nutrition, Epigenetics, and Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic conversion of this compound in djenkol bean to aromatic cyclic organosulfides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
The Dual-Edged Sword: Djenkolic Acid's Role in the Defense Mechanisms of Leguminous Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Djenkolic acid, a non-protein amino acid prevalent in the seeds of certain leguminous plants, particularly Archidendron jiringa (djenkol bean), has long been recognized for its toxicity to humans and other vertebrates. This inherent toxicity, responsible for the condition known as djenkolism, strongly suggests a significant, yet not fully elucidated, role in the plant's defense against herbivores and pathogens. This technical guide synthesizes the current understanding of this compound's function as a defense compound, presenting quantitative data, detailed experimental protocols for its study, and conceptual models of its integration into the broader plant defense signaling network. While direct evidence for its insecticidal and specific anti-herbivore properties is still emerging, the existing data on its antimicrobial activity and the general defensive roles of non-protein amino acids provide a compelling framework for future research and potential applications in drug development and crop protection.
Introduction: this compound as a Defense Compound
Leguminous plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among these are a diverse array of non-protein amino acids (NPAAs), which are structural analogs of primary amino acids but are not incorporated into proteins.[1][2] These NPAAs can exert their defensive effects through various mechanisms, including direct toxicity, feeding deterrence, and disruption of metabolic processes in herbivores and pathogens.[1][2]
This compound, S,S'-methylenebis(cysteine), is a sulfur-containing NPAA found in significant quantities in the seeds of Archidendron jiringa and to a lesser extent in other legumes like Leucaena esculenta and Pithecolobium ondulatum.[3] Its well-documented toxicity in vertebrates, primarily due to its low solubility at physiological pH leading to crystallization in the renal tubules, provides a strong prima facie case for its role as a defensive metabolite.[3][4] This guide explores the multifaceted defensive functions of this compound, delving into its direct anti-metabolite properties and its potential integration into the plant's induced defense signaling pathways.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different leguminous species and even within the same plant. The highest concentrations are typically found in the seeds, which are the primary storage organs and a critical resource for the plant's progeny.
Table 1: Concentration of this compound in Various Leguminous Plants
| Plant Species | Tissue | Concentration (g/kg dry weight) | Reference(s) |
| Archidendron jiringa | Seeds | ~20 | [3] |
| Leucaena esculenta | Seeds | 2.2 | [3] |
| Pithecolobium ondulatum | Seeds | 2.8 | [3] |
Mechanisms of Defensive Action
The defensive role of this compound is likely multifaceted, encompassing both direct toxicity and indirect effects through its degradation products.
Direct Toxicity and Anti-herbivore Effects (Hypothesized)
While direct experimental evidence of this compound's toxicity to insect herbivores is limited, the known mechanisms of NPAA toxicity provide a strong basis for its putative role as an anti-herbivore compound. NPAAs can act as feeding deterrents or be toxic by interfering with the primary metabolism of the herbivore.[1] For instance, they can be mistakenly incorporated into proteins, leading to dysfunctional enzymes and proteins, or they can competitively inhibit enzymes involved in the metabolism of essential amino acids.[2]
The high concentration of this compound in seeds, a prime target for granivores, supports its role as a protective agent for the plant's reproductive investment.
Antimicrobial Activity of Degradation Products
Recent research has provided direct evidence for the antimicrobial properties of compounds derived from the enzymatic degradation of this compound. The enzymatic conversion of this compound by C-S lyase results in the formation of cyclic organosulfides, such as 1,2,4-trithiolane, 1,2,4,6-tetrathiepane, and lenthionine.[5] These compounds have demonstrated significant antibacterial activity.[5] This suggests a two-tiered defense strategy: the stable, stored form (this compound) can be rapidly converted into volatile, antimicrobial compounds upon tissue damage, such as during a pathogen attack.
Biosynthesis and Regulation in Plant Defense Signaling
The biosynthesis of this compound is thought to involve the condensation of two molecules of L-cysteine with one molecule of formaldehyde.[3] However, the specific enzymes and genes involved in this pathway in leguminous plants have not yet been fully characterized.
The production of defensive secondary metabolites in plants is tightly regulated by a complex network of signaling pathways, primarily orchestrated by the phytohormones jasmonic acid (JA) and salicylic acid (SA). Herbivore attack and wounding typically trigger the JA pathway, leading to the expression of genes involved in the synthesis of anti-herbivore compounds.[6][7] Conversely, biotrophic pathogen infection often activates the SA pathway.
While direct experimental evidence linking JA or SA signaling to the induction of this compound biosynthesis is currently lacking, it is a plausible hypothesis that its production is upregulated in response to herbivore or pathogen pressure. Transcriptomic and metabolomic studies of Archidendron jiringa under biotic stress are needed to elucidate these regulatory connections.
Proposed Signaling Pathway for this compound Induction
The following diagram illustrates a hypothetical signaling pathway for the induction of this compound synthesis in response to herbivore attack.
Caption: Hypothetical signaling pathway for herbivore-induced this compound synthesis.
Experimental Protocols
To further investigate the defensive role of this compound, a series of well-defined experimental protocols are required.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from leguminous plant tissues.
Methodology:
-
Sample Preparation: Freeze-dry plant tissue (e.g., seeds, leaves) and grind to a fine powder.
-
Extraction:
-
Perform a solid-liquid extraction with a 70% ethanol solution at a 1:10 solid-to-solvent ratio.
-
Macerate for 24 hours at room temperature with constant agitation.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction on the pellet twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
-
Quantification by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at 210 nm or a mass spectrometer for more specific detection.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations.
-
Analysis: Quantify this compound in the extracts by comparing peak areas to the standard curve.
-
Anti-herbivore Bioassay
Objective: To assess the feeding deterrent and toxic effects of this compound on a generalist insect herbivore (e.g., Spodoptera litura larvae).
Methodology:
-
Diet Preparation: Prepare an artificial insect diet.
-
Incorporation of this compound: Incorporate purified this compound into the diet at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w). A control diet without this compound should also be prepared.
-
Feeding Assay:
-
Place individual pre-weighed insect larvae in separate containers with a pre-weighed amount of the respective diet.
-
Maintain under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
After a set period (e.g., 7 days), record larval survival, final weight, and the amount of diet consumed.
-
-
Data Analysis: Calculate parameters such as relative growth rate, feeding deterrence index, and mortality rate for each concentration.
Caption: Experimental workflow for the anti-herbivore bioassay of this compound.
Antimicrobial Bioassay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its degradation products against pathogenic bacteria and fungi.
Methodology:
-
Preparation of Test Compounds:
-
Dissolve purified this compound in a suitable solvent.
-
Generate this compound degradation products by enzymatic reaction with C-S lyase.
-
-
Microorganism Culture: Grow selected pathogenic bacteria (e.g., Pseudomonas syringae) and fungi (e.g., Fusarium oxysporum) in appropriate liquid media.
-
Broth Microdilution Assay:
-
In a 96-well microplate, prepare serial dilutions of the test compounds in the growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism only) and negative (medium only) controls.
-
Incubate under optimal growth conditions.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Future Directions and Applications
The study of this compound as a defense compound in leguminous plants is a promising area of research with potential applications in agriculture and medicine.
-
Elucidation of the Biosynthetic Pathway: Identifying the genes and enzymes responsible for this compound biosynthesis will be crucial for understanding its regulation and for potential metabolic engineering of crops to enhance pest resistance.
-
Transcriptomic and Metabolomic Analyses: Investigating the changes in gene expression and metabolite profiles in this compound-producing plants in response to herbivory and pathogen attack will provide insights into its role in the plant's defense network.
-
Drug Development: The antimicrobial properties of this compound degradation products could be explored for the development of new antibiotics. The unique structure of this compound may also serve as a scaffold for the synthesis of novel therapeutic agents.
-
Crop Protection: A deeper understanding of this compound's anti-herbivore properties could lead to the development of novel, natural pesticides or to breeding programs aimed at enhancing the production of this defensive compound in vulnerable crops.
Conclusion
This compound, long known for its toxicity to humans, is emerging as a key player in the chemical defense strategy of the leguminous plants that produce it. While its role as a direct anti-herbivore compound requires further direct experimental validation, its degradation into potent antimicrobial agents provides a clear defensive function against pathogens. The integration of its biosynthesis with the plant's sophisticated defense signaling network remains a critical area for future investigation. A comprehensive understanding of the biology of this compound will not only shed light on the intricate co-evolutionary arms race between plants and their aggressors but also open new avenues for the development of sustainable solutions in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-protein amino acids in plant defense against insect herbivores: representative cases and opportunities for further functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic conversion of this compound in djenkol bean to aromatic cyclic organosulfides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plants Know Where It Hurts: Root and Shoot Jasmonic Acid Induction Elicit Differential Responses in Brassica oleracea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Djenkolic Acid: A Comprehensive Technical Review for Researchers
An In-depth Guide to the Chemistry, Toxicology, and Clinical Management of Djenkolic Acid
Introduction
This compound is a non-protein sulfur-containing amino acid found in the beans of the Archidendron pauciflorum tree, commonly known as the djenkol or jering bean, which is a popular delicacy in Southeast Asia.[1][2][3] While consumed by many without issue, ingestion of djenkol beans can lead to a toxic condition known as djenkolism, characterized by acute kidney injury (AKI).[2] This technical guide provides a comprehensive literature review of this compound studies, targeting researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes the critical pathways and workflows associated with this compound toxicity.
Chemical and Physical Properties
This compound [S,S'-methylenebis(cysteine)] is structurally similar to cystine, with a methylene bridge connecting the two sulfur atoms.[3] It is sparingly soluble in water, a characteristic that is central to its toxicity.[3] The concentration of this compound in djenkol beans ranges from 0.3 to 1.3 grams per 100 grams of wet weight, with approximately 93% existing in a free state.[4]
Table 1: Quantitative Data on this compound Content
| Source | Parameter | Value | Reference(s) |
| Djenkol Beans (Archidendron pauciflorum) | This compound Concentration | 0.3 - 1.3 g/100g (wet weight) | [4] |
| Djenkol Beans (Archidendron pauciflorum) | Free this compound | ~93% of total | [4] |
| Urethral Calculus (Human Case) | This compound Composition | 65 g/100g of stone | [1] |
Pathophysiology of Djenkolism
The primary mechanism of this compound toxicity is mechanical, arising from its low solubility in the acidic environment of the renal tubules.[3] Ingestion of djenkol beans leads to the absorption and subsequent renal excretion of this compound. In the acidic milieu of the urine, this compound can precipitate and form needle-shaped crystals.[3] These crystals can cause mechanical irritation and injury to the renal tubules and urinary tract, leading to inflammation, hematuria, and pain.[3] In severe cases, the crystals can aggregate to form sludge or even obstructive calculi, leading to urinary tract obstruction, oliguria, anuria, and ultimately, acute kidney injury.[2]
Some studies suggest that a direct toxic effect of this compound or its metabolites on renal cells, or a hypersensitivity reaction, may also contribute to the nephrotoxicity, though the evidence for these mechanisms is less definitive.[4]
Clinical Manifestations and Diagnosis
Djenkolism presents with a range of clinical features, typically appearing within hours of consuming djenkol beans.[4] A systematic review of 96 cases provides a summary of the most common signs and symptoms.[4]
Table 2: Clinical Characteristics of Djenkolism (Based on a review of 96 cases)
| Symptom/Sign | Frequency |
| Abdominal/Loin/Colicky Pain | 70% |
| Dysuria | 66% |
| Oliguria | 59% |
| Hematuria | 55% |
| Hypertension | 36% |
| Data from Bunawan et al. (2014)[4] |
Diagnosis is primarily based on a history of recent djenkol bean ingestion and the characteristic clinical presentation. Urinalysis may reveal hematuria, proteinuria, and the pathognomonic needle-shaped this compound crystals.[3] Imaging studies, such as ultrasound, can be used to assess for hydronephrosis or the presence of obstructive stones.[4]
Experimental Protocols
Animal Studies
Animal models have been used to investigate the toxicity of this compound. A key study involved the following protocol:
-
Test Substance: 70% ethanol extracts of djenkol beans.
-
Animal Models: Rhesus monkeys, albino rats, and mice.
-
Administration: Oral feeding of the ethanol extract.
-
Observations: Monitoring of urinary output, urine analysis for cells, protein, and crystals.
-
Histopathology: Examination of kidney tissue post-mortem.
-
Key Findings: The study observed decreased urinary output, presence of red and white blood cells, epithelial cells, and albumin in the urine of experimental animals. Needle-shaped crystals were observed in the urine of one mouse. Histological examination of the kidneys of rats and mice revealed mild to severe acute tubular necrosis with some glomerular cell necrosis.[4]
Analytical Methods
Historically, this compound has been extracted from djenkol beans using 70% ethanol and water, followed by quantitative determination using paper chromatography.[4] While this method was foundational, modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are now standard for the quantification of amino acids and other small molecules in biological matrices. Although specific, validated HPLC or GC-MS protocols for this compound in biological fluids were not detailed in the reviewed literature, the development of such methods would be a critical step for future research, enabling more precise pharmacokinetic and toxicological studies.
Management of Djenkolism
The management of djenkolism is primarily supportive and focuses on increasing the solubility of this compound in the urine to prevent crystal formation and facilitate their clearance.
References
Pathophysiology of Acute Kidney Injury from Djenkolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Djenkolism is a rare form of acute kidney injury (AKI) resulting from the consumption of djenkol beans (Archidendron pauciflorum), a delicacy in Southeast Asia. The primary causative agent is djenkolic acid, a sulfur-containing amino acid that can precipitate in the urinary tract, leading to obstructive nephropathy. However, the pathophysiology is likely multifactorial, involving direct tubular toxicity and inflammatory responses. This technical guide provides an in-depth overview of the current understanding of djenkolism-induced AKI, summarizing key clinical and experimental findings, detailing experimental methodologies, and visualizing the proposed molecular pathways.
Introduction
Djenkolism presents a unique model of crystal-induced nephropathy. Clinical manifestations range from mild symptoms like flank pain and hematuria to severe AKI with oliguria or anuria, hypertension, and azotemia.[1][2] While the precipitation of this compound crystals is a central event, the precise molecular and cellular sequelae are not fully elucidated. This guide aims to synthesize the available evidence to provide a comprehensive pathophysiological framework for researchers and professionals in drug development.
The Central Role of this compound
Djenkol beans contain a significant amount of this compound, ranging from 0.3 to 1.3 grams per 100 grams of wet weight, with about 93% existing in a free state.[2][3] The toxicity of this compound is largely attributed to its poor solubility in acidic environments.[4] Following ingestion, this compound is absorbed and subsequently excreted in the urine. If the urinary pH is low, this compound can become supersaturated and precipitate, forming needle-like crystals.[4][5]
These crystals can then aggregate and form sludge or stones, leading to mechanical obstruction of the renal tubules and the urinary tract.[1][2] This obstruction is a primary driver of the clinical symptoms of djenkolism, including severe colic, dysuria, and urinary retention.[4]
Pathophysiological Mechanisms of Djenkolism-Induced AKI
The pathophysiology of AKI in djenkolism is thought to involve a combination of obstructive nephropathy, direct cellular toxicity, and an inflammatory response.
Obstructive Nephropathy
The formation of this compound crystals within the renal tubules and urinary tract is a key initiating event.[1][2] This intratubular crystal deposition can lead to:
-
Mechanical Obstruction: The physical blockage of tubules increases intratubular pressure, which opposes glomerular filtration and can lead to a decrease in the glomerular filtration rate (GFR).[6]
-
Ureteral Spasms: The irritation caused by the crystals may also induce ureteral spasms, further contributing to urinary obstruction.[2]
-
Post-Renal Azotemia: The obstruction of urine flow leads to the accumulation of nitrogenous waste products in the blood.
Direct Tubular Cytotoxicity
Beyond mechanical obstruction, there is evidence to suggest that this compound or its metabolites may exert a direct toxic effect on renal tubular cells.[1][7] Animal studies have shown acute tubular necrosis (ATN) even in the absence of widespread crystal deposition.[3][7] The proposed mechanisms of this direct toxicity, while not yet fully elucidated for this compound specifically, may be analogous to other forms of crystal-induced nephropathy and include:
-
Lysosomal Destabilization: Renal tubular cells can endocytose small crystals. Within the cell, these indigestible crystals can destabilize lysosomal membranes, leading to the release of lysosomal enzymes into the cytoplasm and subsequent cellular stress and death.[1]
-
Necroptosis: The interaction of crystals with the cell membrane and their subsequent internalization can trigger regulated necrotic cell death pathways, such as necroptosis, which is a pro-inflammatory form of cell death.[8][9]
Inflammatory Response and Oxidative Stress
The presence of this compound crystals in the kidney is a potent trigger for an inflammatory response. This is a common feature of crystal nephropathies.[8][9] Key inflammatory pathways likely involved include:
-
NLRP3 Inflammasome Activation: Crystalline structures are known to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal tubular cells and infiltrating immune cells like macrophages.[1][9][10] This multi-protein complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[10][11] These cytokines then orchestrate a local inflammatory response, recruiting more immune cells and exacerbating tissue injury.
-
Oxidative Stress: The interaction of crystals with renal tubular cells can induce the production of reactive oxygen species (ROS).[12] This oxidative stress can damage cellular components like lipids, proteins, and DNA, contributing to cell death and inflammation.[12]
A hypersensitivity reaction to djenkol bean metabolites has also been proposed as a contributing factor, given the variability in susceptibility among individuals.[1][2]
Data Presentation
Table 1: Clinical Characteristics of Patients with Djenkolism-Induced AKI
| Characteristic | Finding | Reference |
| Demographics | ||
| Age Range | 1.5 - 57 years | [7] |
| Male Predominance | 70% (Male:Female ratio of 7:1) | [2][7] |
| Clinical Presentation | ||
| Average Bean Consumption | 10 beans | [7] |
| Onset of Symptoms | 2 hours - 4 days post-ingestion | [7] |
| Abdominal/Loin/Colicky Pain | 70% | [7] |
| Dysuria | 66% | [7] |
| Oliguria/Anuria | 59% | [7] |
| Hematuria | 55% | [7] |
| Hypertension | 36% | [7] |
| Laboratory Findings | ||
| Elevated Serum Creatinine | 1.7 - 14.1 mg/dL | [7] |
| Elevated Blood Urea Nitrogen (BUN) | Consistently elevated | [13][14] |
| Urinalysis | Hematuria, proteinuria, epithelial cells, needle-shaped crystals | [4] |
| Treatment and Outcomes | ||
| Primary Treatment | Hydration and urine alkalinization (sodium bicarbonate) | [1][7] |
| Recovery | Majority recover within 3 days with supportive care | [1] |
| Surgical Intervention | Required in a small number of cases (e.g., ureteral stenting) | [7] |
| Mortality Rate | Approximately 4% | [7] |
Table 2: Findings from an Experimental Animal Study of Djenkolism
| Animal Model | Dosage/Administration | Key Findings | Reference |
| Rhesus Monkeys (n=5) | 70% ethanol extract of djenkol beans | - Decreased total urinary output- Increased urine specific gravity- Turbid urine with red cells, white cells, epithelial cells, and albumin | [3] |
| Albino Rats (n=9) | 70% ethanol extract of djenkol beans | - Mild to severe acute tubular necrosis- Some glomerular cell necrosis | [3] |
| Mice (n=22) | 70% ethanol extract of djenkol beans | - Mild to severe acute tubular necrosis- Some glomerular cell necrosis- One mouse excreted needle-shaped crystals in urine | [3] |
Experimental Protocols
Animal Model of Djenkolism-Induced Acute Kidney Injury
This protocol is based on the study by Areekul et al. (1976).[3]
Objective: To investigate the toxic effects of djenkol bean extracts in experimental animals.
Animal Models:
-
Rhesus monkeys
-
Albino rats
-
Mice
Materials:
-
Djenkol beans
-
70% ethanol
-
Water
-
Apparatus for paper chromatography
-
Standard laboratory equipment for animal housing and observation
-
Microscope for urine sediment and histological analysis
Methodology:
-
Extraction of this compound:
-
This compound was extracted from djenkol beans using 70% ethanol and water.
-
The concentration of this compound in the extract was quantified using paper chromatography.
-
-
Animal Administration:
-
The 70% ethanol extract of djenkol beans was administered to the experimental animals (monkeys, rats, and mice). The exact dosage and route of administration are not specified in the abstract but was likely oral.
-
-
Data Collection and Analysis:
-
Urinalysis (Monkeys): Total urinary output and specific gravity were measured. Urine samples were collected and examined for turbidity and the presence of red blood cells, white blood cells, epithelial cells, albumin, and crystals.
-
Histopathology (Rats and Mice): At the end of the experimental period, the animals were euthanized. The kidneys were harvested, fixed, processed for histology, and stained (e.g., with hematoxylin and eosin). The kidney tissues were then examined microscopically for evidence of acute tubular necrosis and glomerular cell necrosis.
-
Visualization of Signaling Pathways and Workflows
Diagram 1: Proposed Pathophysiology of Djenkolism-Induced AKI
Caption: Overview of the pathophysiology of djenkolism-induced AKI.
Diagram 2: Experimental Workflow for Animal Model of Djenkolism
Caption: Workflow for the experimental animal model of djenkolism.
Diagram 3: NLRP3 Inflammasome Activation by this compound Crystals
Caption: Proposed pathway of NLRP3 inflammasome activation in djenkolism.
Conclusion and Future Directions
The pathophysiology of acute kidney injury from djenkolism is primarily initiated by the precipitation of this compound crystals in the urinary tract, leading to obstructive nephropathy. However, emerging evidence from the broader field of crystal-induced nephropathies suggests that direct tubular cytotoxicity and a robust inflammatory response, likely mediated by the NLRP3 inflammasome and oxidative stress, are critical contributors to the renal damage.
For researchers and drug development professionals, several key areas warrant further investigation:
-
In Vitro Studies: Elucidating the direct cytotoxic effects of this compound on human renal tubular cells and investigating the specific molecular pathways (e.g., necroptosis, apoptosis) involved.
-
Molecular Mechanisms: Confirming the role of the NLRP3 inflammasome and identifying other potential pattern recognition receptors and signaling pathways activated by this compound crystals.
-
Animal Model Refinement: Developing more standardized and reproducible animal models of djenkolism to facilitate the testing of potential therapeutic interventions.
-
Biomarker Discovery: Identifying early biomarkers of djenkolism-induced AKI to improve diagnosis and patient management.
A deeper understanding of these mechanisms will be crucial for the development of targeted therapies to prevent and treat this unique and potentially severe form of acute kidney injury.
References
- 1. karger.com [karger.com]
- 2. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal nephropathies: mechanisms of crystal-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The crystal-induced activation of NLRP3 inflammasomes in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of ROS-Induced NLRP3 Inflammasome Activation in the Formation of Calcium Oxalate Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Djenkolic Acid Extraction from Plant Material
Introduction
Djenkolic acid is a non-protein, sulfur-containing amino acid found predominantly in the djenkol bean, the seed of the Archidendron jiringa tree native to Southeast Asia.[1][2][3] It is structurally similar to cystine but contains a methylene bridge between the two sulfur atoms.[1] The beans can contain significant amounts of this compound, ranging from 0.3 to 1.3 grams per 100 grams of wet weight, with approximately 93% existing in a free state.[4][5][6] While a culinary delicacy in some regions, consumption of djenkol beans can lead to "djenkolism," a form of acute kidney injury.[5][7][8] This toxicity is attributed to the poor solubility of this compound in acidic conditions, leading to the formation of sharp, needle-like crystals that can cause mechanical irritation and obstruction in the renal tubules and urinary tract.[1]
These application notes provide an overview of established and potential methods for the extraction of this compound from plant materials, primarily djenkol beans, for research, analytical, and drug development purposes.
Overview of Extraction Methodologies
The extraction of this compound from plant sources involves separating the amino acid from the complex matrix of the plant material. The choice of method depends on the desired purity, yield, scale, and available equipment.
Data Presentation: Comparison of Extraction Methods
| Method | Principle | Solvents/Reagents | Advantages | Disadvantages | Citations |
| Alkaline Hydrolysis | Saponification of fats and hydrolysis of peptide bonds to release free amino acids. The acid is then precipitated. | Barium Hydroxide (Ba(OH)₂), Hydrochloric Acid (HCl) | Historical method, effective for initial isolation from complex matrices. | Harsh chemical conditions may degrade the target compound; use of toxic reagents (barium). | [1] |
| Solvent Extraction | Utilizes a polar solvent to dissolve and extract the free this compound from the plant tissue. | 70% Ethanol and Water | Simple, mild conditions, suitable for lab-scale extractions, preserves the native state of the acid. | May co-extract other polar compounds, requiring further purification steps. | [4][5] |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ (often with a polar co-solvent) as a tunable solvent to selectively extract compounds. | Supercritical Carbon Dioxide (scCO₂), Ethanol (as co-solvent) | Environmentally friendly ("green"), high selectivity possible by tuning pressure/temperature, solvent is easily removed. | Requires specialized high-pressure equipment, higher initial capital cost. | [9][10] |
Experimental Workflows & Diagrams
The general workflow for isolating this compound involves sample preparation, extraction, purification, and analysis.
Caption: General workflow for this compound isolation.
Experimental Protocols
Protocol 1: Solvent Extraction with Aqueous Ethanol
This protocol is based on the method of extracting this compound using a 70% ethanol solution, which is effective for laboratory-scale preparations.[4][5]
1. Materials and Equipment:
-
Djenkol beans (or other plant material)
-
Blender or grinder
-
70% Ethanol (v/v) in deionized water
-
Erlenmeyer flasks or beakers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Centrifuge (optional)
-
Analytical balance
2. Procedure:
-
Sample Preparation:
-
Wash the fresh plant material to remove any debris.
-
Dry the material (e.g., in an oven at 40-50°C or by freeze-drying) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 70% ethanol.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for 24 hours. Ensure the flask is covered to prevent solvent evaporation.
-
-
Separation:
-
After 24 hours, stop stirring and filter the mixture through Whatman No. 1 filter paper using a Büchner funnel to separate the extract (filtrate) from the solid plant residue.
-
Wash the residue with an additional 200 mL of 70% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature of 45°C under reduced pressure to remove the ethanol.
-
The resulting aqueous solution contains the crude this compound extract.
-
-
Purification (Crystallization):
-
This compound has low solubility in water.[1] Cool the concentrated aqueous extract at 4°C for several hours to overnight to induce crystallization.
-
Collect the resulting crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of ice-cold water to remove soluble impurities.
-
Dry the crystals to obtain purified this compound.
-
Caption: Flowchart for solvent extraction of this compound.
Protocol 2: Classical Isolation via Alkaline Hydrolysis
This protocol describes the historical method first used by Van Veen and Hyman in 1933.[1] It is a harsher method and should be performed with appropriate safety precautions due to the use of barium hydroxide.
1. Materials and Equipment:
-
Djenkol beans, powdered
-
Barium Hydroxide (Ba(OH)₂) solution
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for neutralization
-
pH meter or pH indicator strips
-
Reaction vessel with temperature control (e.g., water bath at 30°C)
-
Filtration apparatus
2. Procedure:
-
Hydrolysis:
-
Suspend the powdered djenkol beans in a solution of barium hydroxide.
-
Maintain the mixture at 30°C for a prolonged period (e.g., 24-48 hours) with occasional stirring.[1] This process hydrolyzes fats and other components, releasing the this compound.
-
-
Neutralization and Precipitation:
-
After hydrolysis, carefully filter the mixture.
-
Slowly add acid (e.g., HCl) to the filtrate to neutralize the excess barium hydroxide. The low solubility of this compound in acidic or neutral conditions will cause it to precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated this compound crystals by filtration.
-
Wash the crystals with cold water to remove residual salts.
-
Dry the purified crystals.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
After extraction and purification, HPLC is a standard method for quantifying the concentration and assessing the purity of this compound.[11]
1. Principle: Reverse-phase HPLC separates compounds based on their polarity. This compound, being a polar amino acid, will have a characteristic retention time on a non-polar (e.g., C18) column when eluted with a suitable mobile phase.
2. Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent like methanol or acetonitrile is common for amino acid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) where the peptide-like bonds absorb, or a more advanced detector like a mass spectrometer (LC-MS) for higher specificity.[12]
-
Standard Preparation: Prepare a standard curve using a known concentration of pure this compound standard to quantify the amount in the extracted sample.
Caption: Logical workflow for HPLC analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. glpbio.com [glpbio.com]
- 9. Extraction and separation of this compound from pithecellobium jiringan seeds using supercritical carbon dioxide extraction - Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]
- 10. eprints.usm.my [eprints.usm.my]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of Djenkolic Acid in Biological Fluids
Introduction
Djenkolic acid is a sulfur-containing non-proteinogenic amino acid found in djenkol beans (Archidendron pauciflorum), a delicacy in parts of Southeast Asia. Ingestion of these beans can lead to djenkolism, a condition characterized by spasmodic pain, urinary obstruction, and acute kidney injury.[1][2] The toxicity is attributed to the low solubility of this compound in urine, leading to the formation of crystals that can cause blockages in the urinary tract.[1][2] Accurate and sensitive detection of this compound in biological fluids is crucial for clinical diagnosis, toxicological studies, and understanding its metabolic fate. This document provides a detailed protocol for the quantitative analysis of this compound in plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity in bioanalytical applications.[3]
Principle of the Method
This method employs a protein precipitation technique for the extraction of this compound from plasma and a simple dilution for urine samples. The extracted or diluted samples are then analyzed by LC-MS/MS. Chromatographic separation is achieved on a reversed-phase C18 column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An isotopically labeled internal standard (IS) should be used to ensure accuracy and precision.
Materials and Reagents
-
This compound standard
-
This compound-d4 (or other suitable isotopic-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma and urine
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-d4 in a 1:1 mixture of methanol and water to obtain a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Serially dilute the primary stock solution with 50% methanol to prepare working standard solutions at various concentrations for calibration curves and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d4 primary stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
Plasma Samples:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Urine Samples:
-
Thaw urine samples at room temperature.[5]
-
Centrifuge at 4,000 rpm for 5 minutes to remove any particulate matter.
-
Take 50 µL of the supernatant and add it to 450 µL of ultrapure water in a microcentrifuge tube (1:10 dilution).
-
Add 20 µL of the IS working solution (100 ng/mL) to 100 µL of the diluted urine.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 2% B; 0.5-3.0 min: 2-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 255.0 | 136.0 | 25 |
| This compound-d4 (IS) | 259.0 | 140.0 | 25 |
Note: The exact m/z values and collision energies for this compound would need to be optimized experimentally.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize the expected performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Matrix | Calibration Range (ng/mL) | R² |
| Plasma | 5 - 1000 | > 0.995 |
| Urine | 10 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Plasma | 15 (LQC) | < 10 | < 10 | 90 - 110 |
| 150 (MQC) | < 10 | < 10 | 90 - 110 | |
| 800 (HQC) | < 10 | < 10 | 90 - 110 | |
| Urine | 30 (LQC) | < 10 | < 10 | 90 - 110 |
| 300 (MQC) | < 10 | < 10 | 90 - 110 | |
| 1600 (HQC) | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Plasma | 85 - 95 | 88 - 98 | < 15 |
| Urine | Not Applicable (Dilution) | Not Applicable | < 15 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Plasma | 1.5 | 5 |
| Urine | 3 | 10 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow from exposure to clinical outcome.
Discussion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma and urine. The simple sample preparation procedures, involving protein precipitation for plasma and dilution for urine, are amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard is critical to correct for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision. The validation parameters outlined demonstrate that the method is reliable for its intended purpose. This analytical method can be a valuable tool for clinicians in diagnosing djenkolism and for researchers investigating the pharmacokinetics and toxicology of this compound. Further studies could explore the identification of potential metabolites of this compound in biological fluids.
References
- 1. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS-based discrimination between plasma and urine metabolomic changes following exposure to ultraviolet radiation by using data modelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Djenkolic Acid from L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Djenkolic acid, a non-proteinogenic sulfur-containing amino acid, is of interest to researchers studying amino acid metabolism, toxicology, and natural product synthesis. This document provides detailed protocols for the laboratory synthesis of this compound from the readily available precursor L-cysteine. The primary method detailed is the direct condensation of L-cysteine with formaldehyde in a strongly acidic solution, a method pioneered by Armstrong and du Vigneaud.[1][2] An alternative method involving the condensation of L-cysteine with methylene chloride is also mentioned.[1][3] These protocols are intended for use by qualified researchers in a laboratory setting.
Introduction
This compound was first isolated in 1933 by van Veen and Hyman from the urine of individuals who had consumed djenkol beans (Archidendron jiringa) and were suffering from poisoning.[1] Its structure was later confirmed through chemical synthesis. The toxicity of this compound is attributed to its low solubility in acidic environments, leading to the formation of crystals in the renal tubules and urinary tract.[1]
The synthesis of this compound is a valuable tool for researchers investigating its physiological effects and for the development of analytical standards. The most common and straightforward laboratory synthesis involves the reaction of two equivalents of L-cysteine with one equivalent of formaldehyde.[1]
Synthesis Pathway
The synthesis of this compound from L-cysteine and formaldehyde proceeds via the formation of a thioacetal. Two molecules of L-cysteine react with one molecule of formaldehyde in the presence of a strong acid catalyst. The thiol groups of the cysteine molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Formaldehyde Condensation
This protocol is adapted from the method described by Armstrong and du Vigneaud.[1]
3.1.1. Materials
-
L-cysteine hydrochloride monohydrate
-
Formaldehyde (37% solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Round-bottom flask
-
Condenser
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
3.1.2. Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2 moles of L-cysteine hydrochloride monohydrate in a minimal amount of concentrated hydrochloric acid.
-
Addition of Formaldehyde: While stirring, slowly add 1 mole of formaldehyde solution to the L-cysteine solution.
-
Reaction: The reaction mixture is stirred and may be left overnight at room temperature or gently heated to 70°C to expedite the reaction.[4]
-
Neutralization and Precipitation: Carefully neutralize the reaction mixture by the addition of 6 N NaOH until a pH of 7 is reached. A white precipitate of this compound should form during this step.[4]
-
Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the precipitate with cold distilled water and then with cold ethanol to remove unreacted starting materials and byproducts.
-
For further purification, the crude product can be recrystallized. Dissolve the precipitate in a minimal amount of hot 1% HCl solution.[4] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold water and ethanol, and dry under vacuum.
-
3.1.3. Characterization
The purified this compound can be characterized by its melting point and spectroscopic methods. The reported melting point is in the range of 250-300°C with decomposition.
Synthesis of this compound via Methylene Chloride Condensation
An alternative synthesis was developed by du Vigneaud and Patterson, which involves the condensation of methylene chloride with L-cysteine in liquid ammonia.[1][3] This method is more hazardous due to the use of liquid ammonia and is less commonly performed in standard teaching laboratories.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratios | ||
| L-cysteine | 2 moles | [1] |
| Formaldehyde | 1 mole | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature or 70°C | [4] |
| pH for Precipitation | 7 | [4] |
| Product Properties | ||
| Melting Point | 250-300°C (with decomposition) | |
| Purification | ||
| Recrystallization Solvent | 1% HCl | [4] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle concentrated hydrochloric acid and sodium hydroxide with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
The synthesis involving liquid ammonia should only be performed by experienced personnel in a suitable laboratory setup due to the hazards associated with cryogenic liquids and toxic gases.
Conclusion
The synthesis of this compound from L-cysteine and formaldehyde provides a reliable method for obtaining this compound for research purposes. The protocol is relatively straightforward, and the product can be purified to a high degree by recrystallization. Adherence to safety protocols is essential when handling the hazardous reagents involved in this synthesis.
References
Application Note: Inducing Djenkolic Acid Crystallization for Analytical Studies
Introduction
Djenkolic acid is a non-proteinogenic, sulfur-containing amino acid found in the djenkol bean (Archidendron jiringa), a legume native to Southeast Asia.[1] While a traditional food source, consumption of djenkol beans can lead to djenkolism, a form of acute kidney injury.[2][3] This toxicity is primarily attributed to the low solubility of this compound in acidic environments, leading to its crystallization within the renal tubules and urinary tract.[1][2][4] The formation of these crystals can cause mechanical irritation, obstruction, and subsequent renal damage.[3][5] Therefore, the ability to induce and analyze this compound crystals in a controlled laboratory setting is crucial for toxicological studies, the development of potential therapeutic interventions for djenkolism, and for fundamental biophysical research. This application note provides a detailed protocol for the controlled crystallization of this compound for subsequent analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and optimizing crystallization experiments.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄N₂O₄S₂ | [1][6] |
| Molar Mass | 254.33 g/mol | [1] |
| Water Solubility | 1.02 g/L (at 30±0.5°C) | [1] |
| Water Solubility | 5 g/L (at 100°C) | [7] |
| Solubility in DMSO | 0.1 mg/mL | [8] |
| pKa₁ | 2.20 | [7] |
| pKa₂ | 8.16 | [7] |
| Appearance | White to off-white solid | [7] |
| Crystal Habit | Needle-like | [1] |
Experimental Protocol: Controlled Crystallization of this compound
This protocol describes a method for inducing the crystallization of this compound from an aqueous solution by adjusting the pH. This method mimics the physiological conditions that lead to crystal formation in djenkolism.
Materials:
-
This compound powder
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
0.22 µm syringe filters
-
Glass vials or crystallization dishes
-
Stir plate and stir bars
-
pH meter
-
Microscope
Procedure:
-
Preparation of a Saturated this compound Solution:
-
Based on its solubility, prepare a near-saturated stock solution of this compound in deionized water. For example, to prepare a solution at a concentration of approximately 1 g/L, add 10 mg of this compound to 10 mL of deionized water.
-
To enhance solubility, the solution can be gently heated to 37°C and sonicated for a short period.[3]
-
Initially, the pH of the solution will likely be neutral. To fully dissolve the this compound, the pH needs to be increased.
-
-
Alkalinization to Dissolve this compound:
-
Filtration:
-
Once the this compound is fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.
-
-
Induction of Crystallization by pH Adjustment:
-
Transfer the filtered solution to a clean crystallization vial or dish.
-
Slowly and carefully add 1 M HCl dropwise to the solution while gently stirring. This will gradually decrease the pH.
-
This compound is poorly soluble in acidic conditions.[1][4] As the pH of the solution becomes more acidic, the this compound will start to precipitate and form crystals.
-
Monitor the solution for the appearance of turbidity, which indicates the onset of crystal formation. The optimal pH for crystallization is typically below the pKa values.
-
-
Crystal Growth:
-
Once turbidity is observed, stop adding HCl.
-
Cover the vial or dish and allow it to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) to allow for slow crystal growth. Slower cooling and evaporation can lead to larger, more well-defined crystals.
-
-
Crystal Harvesting and Analysis:
-
Once a sufficient quantity of crystals has formed, they can be harvested by filtration or centrifugation.
-
The crystals can then be washed with a small amount of cold, pH-adjusted water (acidic) to remove any soluble impurities and then dried.
-
The morphology of the crystals can be observed using light microscopy. This compound typically forms needle-like crystals.[1]
-
For more detailed structural analysis, techniques such as X-ray crystallography can be employed.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the crystallization protocol and the conceptual pathway of this compound toxicity.
Caption: Experimental workflow for inducing this compound crystallization.
Caption: Pathological pathway of this compound-induced nephrotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. naturespoisons.com [naturespoisons.com]
- 5. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H14N2O4S2 | CID 68134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 498-59-9 [chemicalbook.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Djenkol bean as a cause of urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Animal Models for Studying Djenkolism Pathogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Djenkolism is a form of acute kidney injury caused by the consumption of djenkol beans (Archidendron pauciflorum), a popular food in Southeast Asia. The causative agent is djenkolic acid, a sulfur-containing amino acid that can precipitate into sharp, needle-like crystals in the acidic environment of the kidneys.[1][2] This crystallization can lead to mechanical obstruction of the renal tubules, inflammation, and acute tubular necrosis (ATN), manifesting clinically as flank pain, hematuria, and in severe cases, anuria and acute renal failure.[2][3][4] The precise molecular pathogenesis of djenkolism is not fully understood, highlighting the need for robust animal models to investigate disease mechanisms and evaluate potential therapeutic interventions.[2][5]
This document provides detailed application notes and protocols for establishing a rat model of djenkolism to study its pathogenesis.
Objectives
-
To establish a reproducible animal model of djenkolism-induced acute kidney injury.
-
To provide detailed protocols for the preparation and administration of djenkol bean extract.
-
To outline key experimental procedures for assessing renal function and injury.
-
To visualize the proposed signaling pathways and experimental workflows.
Animal Model Selection
Rats are a suitable animal model for studying djenkolism due to their anatomical and physiological similarities to humans in terms of renal function, as well as their widespread availability and ease of handling in a laboratory setting. Previous studies have successfully induced djenkolism-like symptoms in rats.[6]
Data Presentation
The following tables summarize key quantitative data relevant to establishing a djenkolism animal model.
Table 1: this compound Content in Djenkol Beans
| Parameter | Value | Reference |
| This compound Concentration | 0.3 - 1.3 g / 100 g (wet weight) | [2] |
| Free this compound | ~93% of total | [6] |
Table 2: Key Parameters for Monitoring Djenkolism in a Rat Model
| Parameter | Method of Measurement | Expected Observation in Djenkolism |
| Renal Function | ||
| Serum Creatinine | Biochemical Analyzer | Increased |
| Blood Urea Nitrogen (BUN) | Biochemical Analyzer | Increased |
| Urine Output | Metabolic Cages | Decreased |
| Urine Specific Gravity | Refractometer | Increased |
| Urine Analysis | ||
| Appearance | Visual Inspection | Turbid, Milky |
| Hematuria | Urine Test Strips, Microscopy | Present |
| Proteinuria | Urine Test Strips, Albumin Assay | Present |
| Crystalluria | Microscopy | Needle-shaped crystals |
| Histopathology | ||
| Kidney Tissue | H&E Staining | Acute tubular necrosis, glomerular cell necrosis |
| PAS Staining | Tubular damage, cast formation | |
| Masson's Trichrome Staining | Interstitial fibrosis (in chronic models) | |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | TBARS Assay | Increased |
| Superoxide Dismutase (SOD) | SOD Assay Kit | Decreased |
| Catalase (CAT) | CAT Assay Kit | Decreased |
| Glutathione (GSH) | GSH Assay Kit | Decreased |
| Inflammatory Markers | ||
| TNF-α | ELISA | Increased |
| IL-6 | ELISA | Increased |
| MCP-1 | ELISA | Increased |
| Apoptosis | ||
| Apoptotic Cells | TUNEL Assay | Increased |
Experimental Protocols
Protocol 1: Preparation of Djenkol Bean Extract
This protocol is adapted from the method described by Areekul et al. (1976).[6]
Materials:
-
Fresh djenkol beans
-
70% Ethanol
-
Distilled water
-
Blender or homogenizer
-
Filter paper
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Wash fresh djenkol beans thoroughly with distilled water.
-
Homogenize the beans with 70% ethanol at a ratio of 1:5 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C to remove the ethanol.
-
The resulting aqueous extract can be further concentrated or lyophilized to obtain a powdered extract.
-
Store the extract at -20°C until use.
Protocol 2: Induction of Djenkolism in Rats via Oral Gavage
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Djenkol bean extract (prepared as in Protocol 1) or purified this compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes
Procedure:
-
Acclimatize rats for at least one week before the experiment with free access to standard chow and water.
-
Divide the rats into experimental and control groups.
-
Reconstitute the djenkol bean extract or this compound in the chosen vehicle to the desired concentration. A dose-response study is recommended to determine the optimal dose for inducing significant but sublethal kidney injury. Based on previous studies, a starting point could be a daily dose of the extract derived from a specific weight of beans per kilogram of body weight. For purified this compound, a dose-finding study starting from a lower dose and escalating is crucial. A study by Robinson et al. (2017) on a related compound, diglycolic acid, used doses of 100 and 300 mg/kg in rats, with the higher dose showing significant renal injury.[7]
-
Administer the djenkol bean extract or this compound solution to the experimental group via oral gavage once daily for a predetermined period (e.g., 3-7 days). The control group should receive the vehicle only. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[8]
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, urine output, and general behavior.
-
At the end of the experimental period, euthanize the animals and collect blood and kidney tissues for further analysis.
Protocol 3: Assessment of Renal Function
Blood and Urine Analysis:
-
Collect blood samples via cardiac puncture or from the tail vein into serum separator tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes to obtain serum.
-
Measure serum creatinine and BUN levels using a biochemical autoanalyzer.
-
House rats in metabolic cages to collect 24-hour urine samples.
-
Measure urine volume and specific gravity.
-
Analyze urine for the presence of protein, blood, and crystals using urine test strips and light microscopy.
Protocol 4: Histopathological Examination of Kidney Tissue
Materials:
-
10% Neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
Procedure:
-
Fix the harvested kidney tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to assess general morphology and identify tubular necrosis, inflammatory cell infiltration, and cast formation.
-
Use PAS staining to visualize the basement membranes and brush borders of the renal tubules.
-
Employ Masson's trichrome staining to assess the degree of interstitial fibrosis.
-
Examine the stained slides under a light microscope and score the pathological changes.
Protocol 5: Measurement of Oxidative Stress Markers
Procedure:
-
Homogenize a portion of the kidney tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of MDA, a marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Determine the activities of antioxidant enzymes such as SOD, CAT, and the levels of GSH using commercially available assay kits, following the manufacturer's instructions.
Protocol 6: Analysis of Inflammatory Markers
Procedure:
-
Use the kidney tissue homogenate supernatant prepared for oxidative stress marker analysis.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and the chemokine MCP-1 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Protocol 7: Detection of Apoptosis by TUNEL Assay
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Paraffin-embedded kidney sections
-
Proteinase K
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the kidney tissue sections.
-
Perform antigen retrieval as recommended by the kit manufacturer.
-
Permeabilize the cells with Proteinase K.
-
Follow the TUNEL kit protocol for labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTP.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Visualize and quantify the apoptotic cells using a fluorescence microscope.
Visualization of Pathways and Workflows
References
- 1. Acute Kidney Injury, Djenkolism - Interactive scenario | Clinical Odyssey by Medical Joyworks [clinicalodyssey.com]
- 2. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Djenkol bean poisoning (djenkolism): an unusual cause of acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo evidence of nephrotoxicity and altered hepatic function in rats following administration of diglycolic acid, a metabolite of diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for the Reduction of Djenkolic Acid in Food Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Djenkolic acid, a sulfur-containing amino acid found in djenkol beans (Archidendron jiringa), is associated with djenkolism, a condition characterized by acute renal failure due to the precipitation of this compound crystals in the urinary tract.[1][2][3] The low solubility of this compound in acidic conditions is a primary factor in its toxicity.[2][3] Various food processing techniques can be employed to reduce the this compound content in djenkol beans, thereby mitigating the risk of toxicity. This document provides detailed application notes and protocols for several of these methods, including enzymatic treatment, boiling, and soaking. Quantitative data on the efficacy of these methods are presented, along with detailed experimental protocols and visual representations of the underlying processes.
Introduction
The djenkol bean is a popular food item in Southeast Asia, valued for its unique flavor and nutritional content. However, the presence of high concentrations of this compound, ranging from 20 grams per kilogram of dry beans, poses a significant health risk.[2] The primary strategy to prevent djenkolism is to reduce the this compound content in the beans before consumption.[2] This can be achieved through various methods that leverage the chemical and physical properties of this compound, such as its increased solubility in alkaline conditions and its susceptibility to enzymatic and thermal degradation.[1][3]
This compound Reduction Techniques: A Comparative Overview
Several methods have been traditionally and scientifically employed to reduce the this compound content in djenkol beans. The effectiveness of these techniques varies depending on the processing parameters. A summary of the quantitative data for the most effective methods is presented in Table 1.
| Technique | Key Parameters | This compound Reduction (%) | Reference |
| Enzymatic Treatment | Co-processing with C-S lyase from stink bean (1:2 ratio), pH 7.5, 1.5 hours | Up to 93% | [4] |
| Homogenizing and incubating for 30 minutes | Over 86% | [4] | |
| Boiling | Boiling until cooked (temperature > 80°C) | Mentioned as effective, but specific quantitative data is limited in the provided search results. It is a commonly recommended preventative measure. | [2][5] |
| Soaking in Alkaline Solution | Soaking in dilute alkali (e.g., sodium bicarbonate) | Proposed as a method to remove the acid due to increased solubility at higher pH, but specific quantitative reduction data is not detailed in the provided search results. | [3] |
Table 1: Summary of Quantitative Data on this compound Reduction
Experimental Protocols
Enzymatic Degradation of this compound
This protocol is based on a co-processing strategy using C-S lyase from stink beans (Parkia speciosa) to detoxify djenkol beans.[4]
Objective: To achieve a high level of this compound degradation through enzymatic conversion.
Materials:
-
Fresh djenkol beans (Archidendron jiringa)
-
Fresh stink beans (Parkia speciosa)
-
Phosphate buffer (pH 7.5)
-
Homogenizer/blender
-
Incubator or water bath
-
Analytical equipment for this compound quantification (e.g., HPLC)
Protocol:
-
Preparation of Beans: Thoroughly wash and peel the fresh djenkol and stink beans.
-
Homogenization: Prepare a homogenate by blending the djenkol beans and stink beans in a 1:2 ratio (by weight) with phosphate buffer (pH 7.5).
-
Incubation: Incubate the homogenate at a controlled temperature (e.g., 37°C) for 1.5 hours. For a more rapid reduction, a 30-minute incubation can achieve over 86% degradation.[4]
-
Termination of Reaction: Heat the mixture to inactivate the enzyme (e.g., boiling for 5-10 minutes).
-
Analysis: Extract an aliquot of the processed and unprocessed (control) samples to quantify the this compound content using a validated analytical method.
Workflow for Enzymatic Degradation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of this compound in djenkol bean to aromatic cyclic organosulfides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Clinical Diagnosis of Djenkol Bean Poisoning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Djenkol bean poisoning, or djenkolism, is a form of acute kidney injury (AKI) resulting from the consumption of djenkol beans (Archidendron pauciflorum). The toxicity is primarily attributed to djenkolic acid, a sulfur-containing amino acid that is poorly soluble in acidic environments.[1] Ingestion of djenkol beans can lead to the precipitation of this compound crystals within the renal tubules and urinary tract, causing mechanical obstruction, hematuria, and in severe cases, oliguric or anuric renal failure.[2][3] These application notes provide a detailed overview of the clinical diagnostic procedures for djenkolism, including data presentation of key biomarkers, experimental protocols for sample analysis, and visualizations of the diagnostic workflow and underlying pathophysiology.
Clinical & Laboratory Findings
The diagnosis of djenkol bean poisoning is primarily based on a history of recent djenkol bean ingestion coupled with characteristic clinical and laboratory findings. Symptoms typically appear within 2 to 12 hours of consumption and include spasmodic flank and abdominal pain, dysuria, and hematuria.[2] A distinctive sulfurous odor on the breath and in the urine is a key clinical indicator.[2][4]
Data Presentation
The following tables summarize the typical quantitative data observed in patients with djenkol bean poisoning. These values are compiled from various case reports and literature reviews and can serve as a reference for clinical assessment.[2][3][4][5][6]
Table 1: Typical Blood Biomarkers in Djenkol Bean Poisoning
| Biomarker | Typical Range in Djenkolism | Normal Range |
| Blood Urea Nitrogen (BUN) | 12.5 - 87.1 mg/dL | 7 - 20 mg/dL |
| Serum Creatinine | 1.7 - 14.1 mg/dL | 0.6 - 1.3 mg/dL |
| White Blood Cell (WBC) Count | Elevated (e.g., 14.7 - 15.3 x10⁹/L) | 4.5 - 11.0 x10⁹/L |
Table 2: Typical Urinalysis Findings in Djenkol Bean Poisoning
| Parameter | Observation in Djenkolism | Normal Finding |
| Physical Examination | ||
| Color | Red, milky, or turbid | Yellow (pale to dark) |
| Odor | Strong sulfurous odor | Aromatic |
| Chemical Examination | ||
| pH | Acidic (can contribute to crystal formation) | 4.5 - 8.0 |
| Blood/Hemoglobin | Positive (often 3+ or higher) | Negative |
| Protein | Positive (can be 2+ or higher) | Negative or trace |
| Microscopic Examination | ||
| Red Blood Cells (RBCs) | Numerous | 0-4/hpf |
| White Blood Cells (WBCs) | Present (pyuria) | 0-5/hpf |
| Epithelial Cells | Present | Few |
| Casts | Hyaline, granular, and epithelial cell casts may be present | Occasional hyaline casts |
| Crystals | Needle-shaped this compound crystals (often in bunches) | None |
Experimental Protocols
Protocol 1: Urinalysis for Suspected Djenkol Bean Poisoning
Objective: To perform a comprehensive physical, chemical, and microscopic examination of urine to identify signs of djenkolism.
Materials:
-
Clean-catch urine collection container
-
Urine dipsticks
-
Centrifuge
-
Conical centrifuge tubes (15 mL)
-
Microscope slides and coverslips
-
Light microscope
-
Pipettes
Procedure:
-
Sample Collection: Collect a mid-stream, clean-catch urine sample. The first-morning void is preferred. The sample should be analyzed within 2 hours of collection or refrigerated at 2-8°C for up to 24 hours.[7]
-
Physical Examination:
-
Assess the color (e.g., red, milky) and clarity (e.g., turbid) of the urine.
-
Note any unusual odors, specifically a sulfurous smell.[2]
-
-
Chemical Examination:
-
Dip a urine test strip into the urine sample, ensuring all pads are immersed.[8]
-
Remove the strip and drain excess urine.
-
Compare the color changes on the strip to the manufacturer's chart at the specified times.
-
Record the results for pH, blood, protein, and other parameters.
-
-
Microscopic Examination:
-
Transfer 10-12 mL of well-mixed urine into a centrifuge tube.
-
Centrifuge at 1500-2000 RPM for 5 minutes.
-
Decant the supernatant, leaving approximately 0.5 mL of sediment at the bottom.
-
Resuspend the sediment by gently tapping the tube.
-
Place a drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.[9]
-
Examine the slide under low (10x) and high (40x) power magnification.
-
Identify and quantify red blood cells, white blood cells, epithelial cells, casts, and crystals.[9]
-
Specifically look for needle-shaped, slender crystals, which may appear in clusters, characteristic of this compound.
-
Protocol 2: Advanced Analytical Method for this compound Quantification (Hypothetical)
Objective: To quantify the concentration of this compound in a urine sample using High-Performance Liquid Chromatography (HPLC). While not a routine clinical test, this method would be valuable in a research or toxicology setting. This protocol is based on general methods for analyzing carboxylic acids in urine.[10][11]
Materials:
-
HPLC system with UV detector
-
C18 column
-
Urine sample from the patient
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Milli-Q water
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dilute acid or a mixture of water and acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
Centrifuge the urine sample to remove any sediment.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The urine may be diluted with the mobile phase if high concentrations of this compound are expected.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase could consist of an isocratic or gradient mixture of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile.[11]
-
Set the UV detector to a wavelength suitable for detecting this compound (to be determined by UV-Vis spectroscopy of the standard).
-
Inject the prepared standards and the patient sample into the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak areas of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the patient's urine sample by comparing its peak area to the calibration curve.
-
Visualizations
Pathophysiology of Djenkol Bean Poisoning
Caption: Pathophysiological cascade of djenkol bean poisoning.
Clinical Diagnostic Workflow for Djenkolism
Caption: Diagnostic workflow for suspected djenkol bean poisoning.
Conclusion
The diagnosis of djenkol bean poisoning relies on a combination of clinical suspicion, patient history, and characteristic laboratory findings, particularly from urinalysis. While advanced analytical techniques are not typically employed in a routine clinical setting, they can be valuable for research and in confirming the diagnosis in atypical cases. The provided protocols and data offer a framework for the systematic evaluation of patients with suspected djenkolism, aiding in prompt diagnosis and management to prevent severe renal complications. Further research into the direct cellular toxicity of this compound could lead to the development of more specific diagnostic markers and therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Evaluation of the Patient With Renal Issues - Genitourinary Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 8. ruh.nhs.uk [ruh.nhs.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column | Semantic Scholar [semanticscholar.org]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
Troubleshooting & Optimization
improving the yield of djenkolic acid chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of djenkolic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of condensing L-cysteine with formaldehyde in a strong acid medium.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield of Precipitate | Incorrect Reactant Stoichiometry: The reaction requires a strict 2:1 molar ratio of L-cysteine to formaldehyde. An excess of formaldehyde will favor the formation of the side-product, thiazolidine-4-carboxylic acid. | Precisely measure and add L-cysteine and formaldehyde in a 2:1 molar ratio. |
| Insufficiently Acidic Conditions: The condensation to form this compound is favored in a strongly acidic environment. Neutral or basic conditions promote the formation of thiazolidine-4-carboxylic acid. | Ensure the reaction is conducted in a strongly acidic medium, such as concentrated hydrochloric acid, as specified in the protocol. | |
| Reaction Time/Temperature Too Low: The reaction may not have proceeded to completion. | Follow the recommended reaction time and temperature (e.g., overnight at 70°C) to ensure the reaction completes. | |
| Final Product is Difficult to Purify | Contamination with Unreacted L-cysteine/Cystine: this compound and cysteine have similar properties, making separation by standard crystallization or chromatography challenging.[1] | Employ one of the specialized purification methods outlined in the Experimental Protocols section: Method A (Monohydrochloride Precipitation) or Method B (Chromatographic Separation after Derivatization) . |
| Yield is Significantly Lower Than Expected (~68%) | Formation of Thiazolidine-4-carboxylic Acid: This is the primary side-product, resulting from a 1:1 condensation of L-cysteine and formaldehyde.[2][3] | Adhere strictly to the 2:1 molar ratio of L-cysteine to formaldehyde and maintain strongly acidic conditions. |
| Product Loss During Workup: this compound may decompose during aggressive purification steps, such as prolonged heating during recrystallization. | Use the recommended purification protocols, which are designed to minimize product loss. Avoid unnecessary heating. | |
| Precipitate Does Not Form Upon Neutralization | Insufficient Product Formation: See "Low to No Yield of Precipitate" above. | Verify initial reaction conditions. Concentrate the solution under reduced pressure to encourage precipitation. |
| Final pH is Incorrect: The isoelectric point of this compound is crucial for its precipitation from the solution. | Carefully adjust the pH of the reaction mixture to ~7 with a suitable base (e.g., 6N NaOH) to induce precipitation of the free amino acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most widely cited and effective method is the condensation of two moles of L-cysteine with one mole of formaldehyde in a strongly acidic solution, first reported by Armstrong and du Vigneaud.[4] This method has a reported yield of up to 68%.[1]
Q2: Why is my synthesis yield consistently low?
A2: Low yields are typically due to the formation of the primary side-product, thiazolidine-4-carboxylic acid.[2][3] This occurs when the molar ratio of L-cysteine to formaldehyde deviates from the optimal 2:1, or if the reaction medium is not sufficiently acidic.
Q3: I am struggling to separate this compound from unreacted cysteine. What should I do?
A3: This is a known challenge due to the similar physical properties of the two amino acids.[1] Two effective purification strategies are recommended:
-
Monohydrochloride Precipitation: Convert the this compound in the reaction mixture to its monohydrochloride salt, which is significantly less soluble in HCl than the hydrochloride salts of cysteine or cystine, allowing for selective precipitation.[1]
-
Derivatization and Chromatography: If unreacted cystine is present, it can be reduced to cysteine, which is then reacted with iodoacetate to form S-carboxymethylcysteine. This derivative is easily separated from this compound by paper chromatography.[1]
Q4: Can other aldehydes be used instead of formaldehyde?
A4: The synthesis of this compound specifically requires formaldehyde to form the methylene bridge between the two cysteine molecules. Using other aldehydes will result in the formation of different thiazolidine derivatives, not this compound.
Q5: What is the historical context of this compound synthesis?
A5: this compound was first isolated in 1933. An early synthesis was developed by du Vigneaud and Patterson, involving the condensation of L-cysteine with methylene chloride in liquid ammonia.[4] The more direct and higher-yielding method using formaldehyde and strong acid was later developed by Armstrong and du Vigneaud in 1947.[4]
Quantitative Data Summary
The following tables summarize the reported yields for the chemical synthesis of this compound under different conditions and scales.
Table 1: Comparison of Synthesis Yields
| Method | Scale | Purification Strategy | Reported Yield | Reference |
| Armstrong and du Vigneaud (1947) | Gram-scale | Recrystallization | 68% | [1] |
| Oen (1992) | Milligram-scale | Monohydrochloride Precipitation ("Open Method") | 23% | [1] |
| Oen (1992) | Milligram-scale | Derivatization & Chromatography ("Closed Method") | 40.8% | [1] |
Experimental Protocols
Key Synthesis: Condensation of L-Cysteine and Formaldehyde
This protocol is based on the method of Armstrong and du Vigneaud, with specific details adapted from the scaled-down synthesis of 35S-labelled this compound.[1]
Materials:
-
L-cysteine hydrochloride
-
Formaldehyde solution (e.g., 8% in 6N HCl)
-
Concentrated Hydrochloric Acid (HCl)
-
6N Sodium Hydroxide (NaOH)
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve L-cysteine hydrochloride in concentrated HCl.
-
Add the formaldehyde solution dropwise while stirring. The molar ratio of L-cysteine to formaldehyde should be 2:1.
-
Seal the vessel and stir the reaction mixture overnight in a heating block set to 70°C.
-
The following day, cool the mixture in an ice bath.
-
Carefully neutralize the reaction mixture by adding 6N NaOH dropwise until the pH reaches approximately 7. A white precipitate of this compound should form.
-
Cool the mixture in ice again to maximize precipitation.
-
Collect the precipitate by centrifugation or filtration.
-
Proceed with one of the purification methods below.
Purification Method A: Monohydrochloride Precipitation ("Open Method")
This method is quicker but may result in a lower yield.[1]
-
After collecting the crude precipitate, wash it with cold water.
-
Redissolve the precipitate in a minimal amount of 1% HCl solution by gently heating in a boiling water bath.
-
Allow the solution to cool slowly. The this compound monohydrochloride will precipitate as it is less soluble in the acidic solution than any remaining cysteine hydrochloride.
-
Collect the purified crystals by filtration, wash with a small amount of cold 1% HCl, and dry under vacuum.
Purification Method B: Derivatization & Chromatography ("Closed Method")
This method is more involved but results in a higher purity and yield. It is particularly useful if significant amounts of unreacted cystine (the oxidized dimer of cysteine) are present.[1]
-
After the initial reaction, adjust the pH of the mixture to 8-9 with NaOH.
-
Add 2-mercaptoethanol to reduce any unreacted cystine to cysteine.
-
Add a freshly prepared solution of iodoacetate to the reaction mixture to convert all remaining cysteine into S-carboxymethylcysteine.
-
After the derivatization is complete, re-acidify the solution with HCl to dissolve any precipitate.
-
Apply the solution to a preparative paper chromatography system using a butanol:acetic acid:water (12:3:5) solvent system.
-
Run the chromatogram for approximately 40 hours. This compound and S-carboxymethylcysteine will separate into distinct bands.
-
Identify the this compound band (using a standard as a marker), cut it out, and elute the product with 0.1N HCl.
-
Dry the resulting solution under reduced pressure to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Competing reaction pathways in the synthesis of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. [PDF] A new synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 3. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Djenkolic Acid Solubility: A Technical Support Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of djenkolic acid for in vitro experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for my in vitro assays?
A1: this compound is a non-proteinogenic amino acid with poor solubility in neutral and acidic aqueous solutions. Its toxicity in humans is linked to its tendency to precipitate and form crystals in the acidic environment of the renal tubules[1][2]. For in vitro assays, this low solubility at physiological pH can be a significant hurdle.
Q2: What is the most effective method to increase the solubility of this compound in aqueous solutions?
A2: The most effective and widely applicable method is to increase the pH of the solvent. This compound's solubility is highly pH-dependent, increasing significantly in alkaline conditions[3]. This is because this compound has two pKa values, approximately 2.20 for the carboxyl groups and 8.16 for the amino groups. At a pH above its second pKa, the amino groups are deprotonated, leading to a net negative charge and increased solubility in water.
Q3: Can I use organic solvents to dissolve this compound?
A3: While some organic solvents can be used, they may not be ideal for all in vitro assays. This compound has limited solubility in dimethyl sulfoxide (DMSO), around 0.1 mg/mL. While DMSO is a common solvent in cell-based assays, the low solubility of this compound in it may not be sufficient for all experimental needs. Additionally, high concentrations of DMSO can be toxic to cells.
Q4: Are there other methods to improve this compound solubility?
A4: Other potential methods for increasing the solubility of poorly soluble compounds include the use of co-solvents and cyclodextrins. However, there is limited specific data on the application of these methods for this compound. pH adjustment remains the most straightforward and effective approach.
Troubleshooting Guide
Problem: My this compound is not dissolving in my buffer or cell culture medium.
-
Solution 1: pH Adjustment. The most likely issue is that the pH of your solution is too low. You can increase the solubility by preparing a concentrated stock solution in an alkaline buffer and then diluting it into your final assay medium. See the detailed protocol below.
-
Solution 2: Gentle Heating and Sonication. To aid dissolution, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can be employed after pH adjustment[4].
Problem: After dissolving my this compound at a high pH and adding it to my cell culture medium, I see a precipitate form.
-
Solution: This may be due to the final pH of the medium being too low to maintain the solubility of the this compound at the desired concentration. You can try to slightly increase the buffering capacity of your medium, for example, by using a higher concentration of sodium bicarbonate (if compatible with your cells and incubator CO2 levels) or by adding a non-nutritive buffer like HEPES. Always perform a solubility test at the final concentration and in the final medium before treating your cells. It is also advisable to prepare the final diluted solution immediately before use.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
This protocol describes the preparation of a 10 mg/mL (approximately 39.3 mM) stock solution of this compound in an alkaline buffer.
Materials:
-
This compound powder
-
Sterile, deionized water
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile conical tubes or vials
-
pH meter or pH strips
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder. For a 10 mg/mL stock, you would weigh 10 mg of this compound for every 1 mL of final volume.
-
Add a volume of sterile, deionized water that is less than the final desired volume (e.g., add 0.8 mL of water for a final volume of 1 mL).
-
Slowly add the 1 M NaOH solution dropwise while vortexing or stirring the this compound suspension.
-
Monitor the pH of the solution. Continue adding NaOH until the this compound is fully dissolved and the pH is between 8.5 and 9.0.
-
Once the this compound is completely dissolved, adjust the final volume with sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
Note: When diluting this stock solution into your cell culture medium, ensure that the final concentration of the added NaOH does not significantly alter the pH of your medium. It is recommended to perform a pilot test to check the final pH.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 254.33 g/mol | [2] |
| Solubility in Water | 1.02 g/L (at 30°C) | [2] |
| pKa1 (Carboxyl groups) | ~2.20 | |
| pKa2 (Amino groups) | ~8.16 |
Table 2: Estimated Relative Solubility of this compound at Different pH Values
The exact solubility of this compound at various pH values is not extensively reported. However, based on its pKa values, the relative solubility is expected to increase as the pH moves further above the pKa of the amino groups (~8.16), where the molecule becomes increasingly deprotonated and thus more polar.
| pH | Predominant Ionic Species | Expected Relative Solubility |
| < 2.2 | Cationic | Low |
| 2.2 - 8.16 | Zwitterionic | Low (at isoelectric point) |
| > 8.16 | Anionic | High and increasing with pH |
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting decision tree for this compound solubility.
References
long-term storage and stability of djenkolic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of djenkolic acid stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved into a stock solution, storage conditions become more critical. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for a maximum of 1 month to ensure stability.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][4]
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound has limited solubility. The most common solvents used are:
-
Acidified Water: this compound is soluble in water at a concentration of up to 25 mg/mL, but this requires adjusting the pH to 1 with hydrochloric acid (HCl) and may require sonication to fully dissolve.[1][4]
-
Dimethyl Sulfoxide (DMSO): this compound is also soluble in DMSO.[5] However, solubility may be limited (e.g., 0.1 mg/mL), and it is advised to use fresh DMSO as absorbed moisture can reduce solubility.[5]
Q3: How does pH affect the stability and solubility of this compound?
A3: The solubility of this compound is highly dependent on pH. Its toxicity in humans is linked to its poor solubility in the acidic environment of the urinary tract, where it can precipitate and form crystals.[2][6] Conversely, its solubility increases significantly in alkaline (higher pH) conditions.[2][3] While acidic conditions (pH 1) are used to solubilize it in water, prolonged storage in a highly acidic or alkaline solution may lead to hydrolysis or other forms of degradation, although specific data on this is limited.
Q4: Can I store my this compound stock solution at 4°C or room temperature?
Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?
A5: There is no specific data on the number of freeze-thaw cycles this compound can withstand before significant degradation occurs. However, it is a universal recommendation from suppliers to avoid repeated freeze-thaw cycles.[1][4] Each cycle can introduce stress on the molecule and increase the risk of precipitation or degradation. Aliquoting the stock solution upon preparation is the best way to mitigate this risk.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| In Solvent | -80°C | Up to 6 months | [1][2][4] |
| -20°C | Up to 1 month | [1][2][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| Water | 25 mg/mL (98.30 mM) | Requires ultrasonication and pH adjustment to 1 with HCl. | [1][4] |
| DMSO (Dimethyl Sulfoxide) | 0.1 mg/mL (0.39 mM) | Use fresh DMSO as absorbed moisture can reduce solubility. | [5] |
Troubleshooting Guides
Issue 1: this compound powder will not dissolve.
-
Cause 1: Incorrect Solvent or pH. this compound has poor solubility in neutral water.
-
Solution: If using an aqueous solvent, ensure the pH has been lowered to approximately 1.0 using an acid like HCl. If using DMSO, ensure it is of high quality and not exposed to moisture.
-
-
Cause 2: Insufficient Agitation. The powder may need mechanical assistance to dissolve.
Issue 2: Precipitate has formed in my stock solution after storage.
-
Cause 1: Temperature Fluctuation. Changes in temperature during storage or freeze-thaw cycles can cause the compound to fall out of solution.
-
Solution: Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing or sonication. If it does not redissolve, the solution may be supersaturated or the compound may have degraded. It is recommended to prepare a fresh stock solution.
-
-
Cause 2: pH Shift. If using a buffered aqueous solution, a shift in the buffer's pH over time could cause precipitation.
-
Solution: Verify the pH of the solution. As this compound is more soluble in alkaline conditions, a slight increase in pH might help redissolve it, but be aware this could affect your experimental conditions and the stability of the compound.
-
Issue 3: I suspect my this compound stock solution has degraded.
-
Cause 1: Improper Storage. The solution may have been stored for too long or at a temperature that is too high (e.g., -20°C for over a month).
-
Solution: Discard the solution and prepare a fresh stock from powder. Always adhere to the recommended storage conditions.
-
-
Cause 2: Contamination. The solution may have been contaminated, leading to chemical degradation.
-
Solution: If you observe any change in color or clarity (that is not due to precipitation), it is safest to assume degradation and prepare a fresh solution. For critical experiments, the purity of the solution can be checked using an analytical technique like HPLC.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Acidified Water (e.g., 10 mg/mL)
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a well-ventilated area or fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg).
-
Solvent Preparation: Prepare a volume of high-purity water (e.g., 800 µL).
-
Dissolution: a. Add the this compound powder to the water. b. Slowly add a stock solution of hydrochloric acid (e.g., 1N HCl) dropwise while vortexing. Monitor the pH until it reaches 1.0. c. Place the vial in an ultrasonic bath and sonicate until all the powder is dissolved. d. Adjust the final volume to 1 mL with high-purity water.
-
Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
-
Storage: Aliquot the solution into sterile, single-use cryovials and store immediately at -80°C for up to 6 months.
Protocol 2: Preparation of this compound Stock Solution in DMSO (e.g., 10 mM)
-
Safety First: Wear appropriate PPE, especially gloves, as DMSO can facilitate the absorption of substances through the skin. Work in a well-ventilated area.
-
Weighing: Accurately weigh the amount of this compound powder needed for your desired volume and concentration (e.g., 2.54 mg for 1 mL of a 10 mM solution; MW = 254.33 g/mol ).
-
Dissolution: a. Add the weighed powder to a sterile vial. b. Add the required volume of fresh, high-quality DMSO (e.g., 1 mL). c. Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to assist dissolution if necessary.
-
Storage: Aliquot the solution into single-use vials and store immediately at -80°C for up to 6 months.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Relationship between pH, solubility, and stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Djenkol bean as a cause of urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
minimizing matrix interference in djenkolic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of djenkolic acid. The information is designed to help overcome common challenges, with a focus on minimizing matrix interference in various analytical methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound. The guides are in a question-and-answer format to help you quickly identify and resolve your experimental challenges.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for an amino acid like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups of this compound, causing tailing.
-
Solution:
-
Adjust Mobile Phase pH: this compound's solubility is pH-dependent.[1] Working at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine groups of the analyte.
-
Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Add an Ion-Pairing Agent: If pH adjustment is not sufficient, consider adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.
-
-
-
Cause 2: Insufficient Buffering: An improperly buffered mobile phase can lead to inconsistent ionization of this compound, resulting in poor peak shape.
-
Solution: Ensure your mobile phase contains an appropriate buffer (e.g., phosphate or acetate buffer) at a sufficient concentration (typically 10-25 mM) to maintain a constant pH.
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Issue 2: Inconsistent Retention Times in HPLC
-
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
-
Answer: Retention time instability can stem from several factors related to the HPLC system, mobile phase, or column.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned.
-
-
Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Cause 4: pH Drift of the Mobile Phase: For an ionizable compound like this compound, a small change in the mobile phase pH can significantly alter retention time.
-
Solution: Ensure the mobile phase is well-buffered and prepared consistently.
-
-
Issue 3: Signal Suppression or Enhancement in LC-MS/MS Analysis (Matrix Effects)
-
Question: I am observing significant signal suppression for this compound in my plasma/urine samples when using LC-MS/MS. How can I mitigate these matrix effects?
-
Answer: Matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS.
-
Cause 1: Co-elution of Interfering Substances: Phospholipids from plasma or salts from urine can co-elute with this compound and suppress its ionization in the mass spectrometer source.
-
Solution:
-
Improve Chromatographic Separation: Optimize the HPLC gradient to better separate this compound from the bulk of the matrix components.
-
Effective Sample Preparation: Implement a more rigorous sample cleanup procedure. For plasma, this could involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For urine, dilution followed by SPE can be effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing. This is the most robust method for compensating for matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects seen in the unknown samples.
-
-
-
Cause 2: Inefficient Ionization: The choice of ionization source and its settings can impact the severity of matrix effects.
-
Solution: Experiment with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see which provides better sensitivity and less susceptibility to matrix effects for this compound. Optimize source parameters such as gas flows, temperature, and voltages.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial sample preparation approach for this compound in urine?
A1: A simple and effective starting point for urine samples is a "dilute-and-shoot" approach. Diluting the urine sample (e.g., 1:10 or 1:20) with the initial mobile phase can significantly reduce the concentration of interfering salts and other matrix components.[2] If this does not provide sufficient cleanup, a subsequent solid-phase extraction (SPE) step can be implemented.
Q2: How can I improve the extraction recovery of this compound from a food matrix?
A2: this compound has been successfully extracted from djenkol beans using a mixture of 70% ethanol and water. For other food matrices, a similar polar solvent extraction should be effective. Homogenize the sample thoroughly and consider a multi-step extraction to ensure complete recovery. Adjusting the pH of the extraction solvent to be slightly alkaline may improve the solubility and recovery of this compound.
Q3: Is derivatization necessary for the analysis of this compound by GC-MS?
A3: Yes, derivatization is generally required for the analysis of non-volatile amino acids like this compound by GC-MS. The derivatization process increases the volatility and thermal stability of the analyte. A common approach is silylation, which replaces active hydrogens on the amine and carboxylic acid groups with a trimethylsilyl (TMS) group.
Q4: What are the key instrument parameters to optimize for this compound analysis by LC-MS/MS?
A4: For LC-MS/MS, you should optimize the following:
-
Ionization Mode: Test both positive and negative ion modes. Given the presence of amine and carboxylic acid groups, both are plausible.
-
Precursor and Product Ions: Perform a product ion scan of a this compound standard to identify the most stable and abundant precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the most intense product ion signal.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage to ensure efficient desolvation and ionization.
Experimental Protocols
Protocol 1: this compound Quantification in Human Urine by LC-MS/MS
-
Sample Preparation (Dilution and Protein Precipitation):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., this compound-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins and further dilute the sample.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusion of a this compound standard.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| LLOQ | 10 ng/mL |
| Inter-day Precision | < 15% |
| Intra-day Precision | < 10% |
| Recovery | 85 - 105% |
| Matrix Effect | < 15% (with IS) |
Visualizations
Caption: Workflow for this compound Quantification in Urine.
Caption: Troubleshooting Peak Tailing in HPLC.
References
Technical Support Center: Optimizing Djenkolic Acid Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of djenkolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a sulfur-containing, non-protein amino acid.[1] It is naturally found in the djenkol beans of the Southeast Asian plant Archidendron jiringa.[1][2] The beans can contain approximately 20 grams of this compound per kilogram of dry weight.[1] It has also been identified in smaller quantities in the seeds of other legumes like Leucaena esculenta and Pithecolobium ondulatum.[1]
Q2: What are the key safety precautions when handling this compound?
A2: The primary hazard associated with this compound is its toxicity, which stems from its low solubility in acidic conditions, leading to the formation of crystals in the urinary tract and potential kidney damage.[1][3] Ingestion can cause symptoms like abdominal discomfort, colic, nausea, and hematuria.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.
Q3: What are the general principles for extracting this compound?
A3: Extraction of this compound typically involves utilizing a solvent to separate it from the solid bean matrix. Historical methods have used barium hydroxide, while more contemporary approaches often employ aqueous ethanol solutions.[1][4] The crude extract is then subjected to purification steps to isolate the this compound.
Q4: How can this compound be purified after initial extraction?
A4: A common method for purifying this compound is crystallization.[5] This process relies on the principle that the solubility of this compound is low in water, allowing it to crystallize out of a concentrated aqueous solution.[5] The purity of the resulting crystals can be assessed using analytical techniques such as HPLC.
Q5: What are the solubility characteristics of this compound?
A5: this compound has poor solubility in water, approximately 1.02 g/L at 30°C.[1] Its solubility is particularly low under acidic conditions, which is a key factor in its toxicity.[1][3] The solubility increases in alkaline solutions. For instance, increasing the pH of urine from 5 to 7.4 can increase its solubility by 43%. For experimental purposes, it can be dissolved in DMSO, though moisture-absorbing DMSO can reduce its solubility.[6] It is also soluble in water if the pH is adjusted to 1 with HCl.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the djenkol bean material is finely ground to maximize surface area for solvent penetration. Consider mechanical disruption methods like homogenization. |
| Inappropriate Solvent | An extraction with 70% ethanol has been shown to be effective.[4][8] Ensure the correct solvent-to-sample ratio is used to prevent saturation. |
| Insufficient Extraction Time/Temperature | Optimize the extraction time and temperature. Prolonged extraction at a moderate temperature (e.g., 30°C) has been used historically.[1] |
| Degradation of this compound | This compound may be sensitive to high temperatures or extreme pH. Store samples and extracts at low temperatures (-20°C for long-term storage) to minimize degradation.[7][9] |
Poor Purity of Final Product
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | Pre-wash the ground bean material with a non-polar solvent to remove lipids and other non-polar compounds. |
| Inefficient Crystallization | Control the rate of cooling during crystallization; slow cooling promotes the formation of larger, purer crystals. Ensure the final pH is not too acidic, as this can cause rapid precipitation of impurities along with the this compound. |
| Contamination from Equipment | Thoroughly clean all glassware and equipment to avoid cross-contamination. |
| Presence of Other Amino Acids | If high purity is required, consider chromatographic techniques like ion-exchange chromatography for separation from other amino acids. |
Difficulty with Crystallization
| Potential Cause | Recommended Solution |
| Solution is Too Dilute | Concentrate the extract solution by evaporation before attempting crystallization. |
| Incorrect pH | Adjust the pH of the solution. This compound's solubility is pH-dependent; carefully adjusting the pH can induce crystallization. |
| Presence of Inhibitory Impurities | Purify the crude extract further before crystallization. Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds.[10] |
Experimental Protocols
Protocol 1: Ethanol-Based Extraction of this compound
This protocol is based on methods described for extracting this compound from djenkol beans.[4][8]
Materials:
-
Dried djenkol beans
-
70% Ethanol
-
Deionized water
-
Grinder or blender
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Sample Preparation: Grind dried djenkol beans into a fine powder.
-
Extraction:
-
Suspend the powdered beans in a 70% ethanol solution (e.g., 1:10 solid-to-solvent ratio).
-
Stir the mixture at room temperature for 24 hours.
-
-
Separation:
-
Centrifuge the mixture to pellet the solid material.
-
Decant and collect the supernatant.
-
Filter the supernatant to remove any remaining fine particles.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator to remove the ethanol.
-
The remaining aqueous solution contains the crude this compound extract.
-
Protocol 2: Purification by Crystallization
This protocol is a general procedure for purifying this compound from a crude extract.[5]
Materials:
-
Crude this compound extract
-
Deionized water
-
pH meter
-
Beakers
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Gently heat the crude aqueous extract to dissolve the this compound.
-
pH Adjustment (Optional): If necessary, adjust the pH to be slightly acidic to decrease solubility and promote crystallization.
-
Crystallization:
-
Slowly cool the solution to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove residual impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound.
| Parameter | Value | Source |
| Molar Mass | 254.33 g/mol | [1] |
| Solubility in Water | 1.02 g/L (at 30°C) | [1] |
| Content in Dry Djenkol Beans | ~20 g/kg | [1] |
| Content in Leucaena esculenta | 2.2 g/kg | [1] |
| Content in Pithecolobium ondulatum | 2.8 g/kg | [1] |
Visualizations
Experimental Workflow: Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C7H14N2O4S2 | CID 68134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 498-59-9 [chemicalbook.com]
- 6. This compound | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. mdpi.com [mdpi.com]
troubleshooting djenkolic acid precipitation in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with djenkolic acid. The information is designed to help you anticipate and resolve issues related to this compound precipitation in your experimental setups.
Troubleshooting Guide: this compound Precipitation
Unexpected precipitation of this compound can compromise experimental results. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: this compound has precipitated out of my aqueous solution.
| Potential Cause | Recommended Solution |
| Low pH | This compound is poorly soluble in acidic conditions[1][2]. The protonation of its amino groups in acidic environments reduces its solubility. |
| - Action: Increase the pH of the solution. This compound's solubility significantly increases in alkaline conditions[2][3]. - Protocol: Add a small amount of a suitable base (e.g., sodium bicarbonate or sodium hydroxide) dropwise while monitoring the pH. Aim for a pH above 7.0. | |
| Low Temperature | Solubility of most solids, including this compound, generally decreases at lower temperatures. |
| - Action: Gently warm the solution. - Protocol: Use a water bath to gradually increase the temperature of your solution. Monitor for re-dissolution of the precipitate. Avoid excessive heat, which could degrade the compound. Store stock solutions at recommended temperatures (-20°C for powder, -80°C in solvent for long-term stability) and allow them to equilibrate to room temperature before use[4][5][6][7][8]. | |
| High Concentration | The concentration of this compound may have exceeded its solubility limit under the current conditions. |
| - Action: Dilute the solution. - Protocol: Add more of the solvent to decrease the overall concentration of this compound. | |
| Incorrect Solvent | While this compound has some solubility in water, it may not be the optimal solvent for all experimental conditions. |
| - Action: Consider using a different solvent or a co-solvent system. - Protocol: this compound is reported to be soluble in DMSO, although moisture-absorbing DMSO can reduce its solubility[6]. For other poorly soluble amino acids, co-solvent systems are often employed. Experiment with small aliquots to test solubility in different solvent mixtures. |
Problem: I am observing crystal formation in my this compound solution.
| Potential Cause | Recommended Solution |
| Supersaturation | A supersaturated solution is unstable and can lead to rapid crystallization. |
| - Action: Gently warm the solution to redissolve the crystals and then allow it to cool slowly. - Protocol: Slow cooling promotes the formation of larger, more stable crystals, while rapid cooling can trap impurities. | |
| Nucleation Sites | Dust particles or scratches on the glassware can act as nucleation sites, initiating crystallization. |
| - Action: Ensure all glassware is scrupulously clean. - Protocol: Filter the solution through a fine-pore filter to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The reported solubility of this compound in water is 1.02 g/L at 30 ± 0.5°C[1].
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. It is poorly soluble in acidic solutions and its solubility increases significantly in alkaline (basic) solutions[2][3]. This is a critical factor to control in your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is best stored at -80°C to prevent degradation and should be used within a month if stored at -20°C[5][6][7][8]. Avoid repeated freeze-thaw cycles[5][8].
Q4: Can I use solvents other than water to dissolve this compound?
A4: Yes. This compound has been reported to be soluble in dimethyl sulfoxide (DMSO)[6]. However, it is noted that moisture-absorbing DMSO can reduce its solubility, so using fresh, anhydrous DMSO is recommended[6]. For preparing stock solutions, it is advised to select an appropriate solvent and prepare aliquots to avoid repeated freezing and thawing[5].
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes. This compound is harmful if swallowed and very toxic to aquatic life[7]. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhaling any dust or aerosols[4][7].
Quantitative Data Summary
| Property | Value | Conditions | Reference |
| Molar Mass | 254.33 g/mol | - | [1] |
| Solubility in Water | 1.02 g/L | 30 ± 0.5°C | [1] |
| Solubility in DMSO | 0.1 mg/mL (0.39 mM) | Use fresh DMSO | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer
This protocol describes the preparation of a this compound stock solution in an aqueous buffer, with pH adjustment to ensure solubility.
Materials:
-
This compound powder
-
Deionized water
-
A suitable buffer (e.g., phosphate or borate buffer)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask.
-
Add a portion of the chosen buffer to the flask.
-
Place the flask on a stir plate and add a stir bar.
-
Begin stirring and slowly add NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding base until the this compound is fully dissolved and the desired alkaline pH is reached and stable.
-
Once dissolved, bring the solution to the final volume with the buffer.
-
Store the stock solution in aliquots at -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Djenkol bean as a cause of urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Mechanism | Concentration [selleckchem.com]
- 7. This compound|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Microscopic Analysis of Djenkolic Acid Crystals in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microscopic analysis of djenkolic acid crystals in urine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are this compound crystals and why are they significant in urine analysis?
A1: this compound is a sulfur-containing amino acid found in djenkol beans (Archidendron jiringa), a delicacy in some parts of Southeast Asia.[1] Ingestion of these beans can lead to djenkolism, a type of poisoning characterized by the precipitation of this compound crystals in the urinary tract.[1] These crystals are poorly soluble in acidic urine, leading to mechanical irritation, obstruction, and in severe cases, acute kidney injury.[1][2] Their identification in urine sediment is a key diagnostic marker for djenkolism.
Q2: What is the characteristic morphology of this compound crystals under a microscope?
A2: this compound crystals are typically described as fine, colorless, needle-shaped crystals that can occur singly or in bundles or sheaves.[1][2]
Q3: What are the common clinical symptoms associated with the presence of this compound crystals in urine?
A3: The presence of this compound crystals is often associated with symptoms of djenkolism, which can include spasmodic suprapubic and/or flank pain, urinary obstruction, hematuria (blood in the urine), and acute kidney injury.[2]
Q4: How does urine pH affect the presence of this compound crystals?
A4: The solubility of this compound is highly dependent on urine pH. The crystals are poorly soluble in acidic urine, which promotes their formation and precipitation.[1] Conversely, increasing the urine pH (alkalinization) significantly increases the solubility of this compound, which is a principle used in the treatment of djenkolism.[2][3]
Troubleshooting Guides
Problem: I am unable to find any crystals in the urine sediment of a patient suspected of djenkolism.
-
Possible Cause 1: Urine pH is alkaline.
-
Solution: this compound crystals are more soluble in alkaline urine.[2][3] Check the urine pH. If it is alkaline, the crystals may have dissolved. Recollect a fresh, preferably first-morning, urine sample and analyze it as soon as possible. Instruct the patient to avoid substances that may alkalinize their urine.
-
-
Possible Cause 2: The urine sample was stored improperly.
-
Solution: Prolonged storage, especially at room temperature, can lead to changes in urine pH and composition, potentially dissolving the crystals. It is recommended to analyze fresh urine samples. If storage is necessary, refrigeration is recommended, but analysis should occur within 24 hours.
-
-
Possible Cause 3: The patient is well-hydrated.
-
Solution: High fluid intake can dilute the urine, potentially preventing the supersaturation required for crystal formation. While hydration is a treatment for djenkolism, it can make microscopic detection of crystals more challenging. Consider analyzing a more concentrated, first-morning urine specimen.
-
Problem: I am seeing needle-shaped crystals but am unsure if they are this compound.
-
Possible Cause: Confusion with other needle-shaped crystals.
-
Solution: Other crystals, such as tyrosine or certain drug-induced crystals (e.g., ampicillin), can also appear as needles.
-
Tyrosine crystals: These often appear as fine, silky needles in sheaves or rosettes and are associated with severe liver disease.[4] Under polarized light, tyrosine crystals may exhibit birefringence.
-
Drug-induced crystals: A thorough patient history of medication is crucial. The morphology of drug crystals can be variable.
-
-
Action: Utilize polarizing microscopy. While specific data on the birefringence of this compound crystals is limited, comparing the polarization characteristics with known standards for other needle-shaped crystals can aid in differentiation.[4][5] A definitive diagnosis may require other analytical methods if uncertainty persists.
-
Experimental Protocols
Protocol 1: Microscopic Examination of Urine Sediment for this compound Crystals
1. Sample Collection and Handling:
- Collect a fresh, mid-stream urine sample (preferably the first morning void) in a clean, sterile container.
- Analyze the sample within 2 hours of collection for best results. If a delay is unavoidable, refrigerate the sample at 2-8°C for no longer than 24 hours. Allow the sample to return to room temperature before analysis.
2. Urine Sediment Preparation:
- Thoroughly mix the urine sample by gentle inversion.
- Transfer 10-12 mL of urine to a conical centrifuge tube.
- Centrifuge at approximately 400-450 g for 5 minutes.
- Carefully decant the supernatant, leaving about 0.5-1.0 mL of sediment at the bottom of the tube.
- Gently resuspend the sediment in the remaining urine by flicking the bottom of the tube or using a pipette.
3. Microscopic Examination:
- Place one drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.
- Examine the slide under a bright-field microscope, initially at low power (100x) to scan for the presence of crystals.
- Switch to high power (400x) for detailed morphological examination of any observed crystals.
- Look for fine, colorless, needle-shaped crystals, which may be present singly or in bundles.
- If available, use a polarizing microscope to observe the birefringence of the crystals, which can aid in differentiating them from other crystal types.[4][5]
Protocol 2: Quantification of this compound in Urine (Conceptual Framework based on HPLC)
1. Principle:
- High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For amino acid analysis, reverse-phase HPLC with pre-column derivatization is a common technique.
2. Sample Preparation:
- Thaw frozen urine samples (if stored) to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine sample to remove any sediment.
- Perform a protein precipitation step, for example, by adding a miscible organic solvent like acetonitrile or methanol, followed by centrifugation.
- The supernatant can then be subjected to a derivatization step to make the this compound detectable by UV or fluorescence detectors. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC).
3. HPLC System and Conditions (Hypothetical):
- Column: A C18 reverse-phase column is typically used for amino acid analysis.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient would be optimized to separate this compound from other urine components.
- Detector: A UV detector set at a wavelength appropriate for the derivatized this compound, or a fluorescence detector if a fluorescent derivatizing agent is used.
- Quantification: A calibration curve would be prepared using known concentrations of a this compound standard. The concentration in the urine sample would be determined by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Morphological Characteristics of this compound and Other Needle-Shaped Crystals in Urine
| Crystal Type | Morphology | Color | Urine pH | Associated Conditions | Birefringence (under polarized light) |
| This compound | Fine needles, often in bundles or sheaves | Colorless | Acidic | Djenkolism | Information not widely available, but polarization can aid in differentiation |
| Tyrosine | Fine, silky needles in sheaves or rosettes | Colorless to yellow-brown | Acidic | Severe liver disease, tyrosinosis | Birefringent |
| Ampicillin | Long, thin, colorless needles | Acidic to Neutral | High-dose ampicillin therapy | Birefringent | |
| Uric Acid | Can occasionally present as needles | Yellow to reddish-brown | Acidic | Gout, high purine diet, chemotherapy | Strongly birefringent with polychromatic colors |
Mandatory Visualization
Caption: Workflow for the microscopic analysis of this compound crystals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Djenkol bean as a cause of urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine Sediment of the Month: Pathologic Crystals in the Urine - Renal Fellow Network [renalfellow.org]
- 5. Detection of crystals in joint fluid aspirates with polychromatic polarization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
best practices for safe handling and disposal of djenkolic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of djenkolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a sulfur-containing, non-protein amino acid found in djenkol beans.[1][2] Its primary hazard is its toxicity; it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] In humans, its low solubility in acidic conditions can lead to the formation of crystals in the urinary tract, causing mechanical irritation, and in severe cases, acute kidney injury.[1][2][4][5]
Q2: What are the symptoms of this compound exposure?
A2: Symptoms of this compound poisoning, also known as djenkolism, can occur 2 to 6 hours after ingestion and include abdominal discomfort, severe colic, nausea, vomiting, difficulty urinating, and gross hematuria (blood in the urine).[6] In some cases, it can lead to acute urinary retention and renal failure.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Respiratory Protection: A suitable respirator should be used, especially when there is a risk of inhaling dust or aerosols.[3][7]
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] For long-term stability, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C.[3][8]
Q5: What is the proper procedure for disposing of this compound waste?
A5: this compound and its containers must be disposed of as hazardous waste.[3] It should be sent to an approved waste disposal plant.[3] Avoid releasing it into the environment, as it is very toxic to aquatic life.[3][9] Do not mix with other waste and leave chemicals in their original containers.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Powder
-
Immediate Action: Evacuate personnel from the immediate spill area to a safe location, moving upwind if possible.[9]
-
Assess the Spill: Determine the extent of the spill and if you can manage it with the available resources. For large spills, contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE, including a respirator, safety goggles, protective gloves, and impervious clothing.[3][7]
-
Containment and Cleanup:
-
Avoid generating dust.[9] Do not use air hoses for cleaning.[9]
-
Use dry cleanup procedures.[9] Gently sweep or vacuum up the spilled powder. If vacuuming, use a vacuum cleaner designed for hazardous dust.[9]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for hazardous waste.[9]
-
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup.
-
Waste Disposal: Dispose of the contaminated materials and PPE as hazardous waste according to institutional and local regulations.[3]
Scenario 2: Accidental Skin or Eye Contact
-
Eye Contact:
-
Skin Contact:
Quantitative Data
| Parameter | Value | Source |
| Chemical Formula | C7H14N2O4S2 | [3] |
| Molecular Weight | 254.31 g/mol | [3] |
| Toxicity | Harmful if swallowed (Acute toxicity, Oral, Category 4) | [3][7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1) | [3] |
| Storage Temperature (Powder) | -20°C | [3] |
| Storage Temperature (in Solvent) | -80°C | [3] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
Objective: To safely prepare a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., water, with potential need for pH adjustment or gentle heating)
-
Calibrated balance
-
Fume hood or other ventilated enclosure
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Don all required PPE: safety goggles, lab coat, and appropriate gloves.
-
-
Weighing:
-
Tare a clean, dry weigh boat on a calibrated balance inside the fume hood.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
-
Solubilization:
-
Transfer the weighed this compound to a beaker containing the appropriate volume of solvent.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the this compound is fully dissolved. To increase solubility, you may need to heat the tube to 37°C and use an ultrasonic bath.[2]
-
-
Final Preparation:
-
Once dissolved, transfer the solution to a labeled volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Storage:
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H14N2O4S2 | CID 68134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Enhancing Djenkolic Acid Detoxification in Beans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of djenkolic acid detoxification in beans. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detoxification important?
A1: this compound is a sulfur-containing, non-protein amino acid found in djenkol beans (Archidendron jiringa) and to a lesser extent in other legumes.[1] Its toxicity in humans is due to its low solubility in acidic environments, leading to the formation of sharp crystals in the urinary tract.[1] This can cause mechanical irritation, abdominal discomfort, and in severe cases, acute renal failure, a condition known as djenkolism.[1][2] Detoxification is crucial to reduce the concentration of this compound in beans to safe levels for consumption or for the development of bean-based products.
Q2: What are the primary methods for this compound detoxification in beans?
A2: The primary methods for this compound detoxification include traditional physical methods and modern enzymatic approaches.
-
Physical Methods: Soaking and boiling are common traditional methods. Boiling, particularly in an alkaline solution, has been shown to be effective in removing this compound.[1][2][3] Fermentation is another traditional method that can reduce this compound levels.
-
Enzymatic Methods: A more recent and highly efficient method involves the use of the enzyme C-S lyase, which can degrade this compound.[4]
Q3: How does pH influence the detoxification of this compound?
A3: this compound's solubility is highly dependent on pH. It is poorly soluble in acidic conditions, which is the primary reason for its crystallization and toxicity in the acidic environment of the urinary tract.[1] In alkaline conditions, its solubility significantly increases.[3] Therefore, conducting detoxification processes such as soaking and boiling in alkaline solutions (e.g., using sodium bicarbonate) can enhance the removal of this compound from the beans.[2][3]
Q4: What is the mechanism of this compound toxicity?
A4: The toxicity of this compound is primarily mechanical. After ingestion, the acid is excreted through the kidneys. In the acidic environment of the urine, this compound precipitates into sharp, needle-like crystals.[1] These crystals can cause physical damage to the renal tubules and urinary tract, leading to symptoms like hematuria (blood in the urine), dysuria (painful urination), and loin pain.[1] In severe cases, the crystals can cause obstruction, leading to oliguria (low urine output) and acute renal failure.[2][3]
Troubleshooting Guides
Troubleshooting Inefficient Detoxification
| Issue | Potential Cause | Recommended Solution |
| Low reduction of this compound after boiling. | Insufficient boiling time or temperature. | Increase boiling duration and ensure the water is at a rolling boil. For more effective removal, consider boiling in a dilute alkaline solution (e.g., with sodium bicarbonate).[2][3] |
| Incorrect pH of the soaking/boiling medium. | Monitor and adjust the pH of the soaking and boiling water to be slightly alkaline (pH > 7.5) to increase the solubility of this compound.[3] | |
| Inconsistent results with fermentation. | Non-optimal fermentation conditions (temperature, time, microbial culture). | Standardize the fermentation protocol. Control the temperature and duration of fermentation and use a consistent starter culture known to be effective in breaking down amino acids. |
| Improper preparation of beans before fermentation. | Ensure beans are properly cleaned and prepared (e.g., dehulled or cracked) to allow for better microbial access to the this compound. | |
| Enzymatic degradation is not effective. | Incorrect enzyme concentration or activity. | Verify the activity of the C-S lyase enzyme. Ensure the correct concentration is used as per the established protocol. |
| Suboptimal reaction conditions (pH, temperature, time). | Optimize the reaction conditions for the enzymatic degradation. A pH of 7.5 and a reaction time of 1.5 hours have been shown to be effective.[4] | |
| Presence of enzyme inhibitors in the bean matrix. | Consider a pre-treatment step to remove potential inhibitors before adding the enzyme. |
Troubleshooting this compound Quantification (HPLC)
| Issue | Potential Cause | Recommended Solution |
| Poor peak resolution or shape. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. For reverse-phase HPLC, a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Adjust the gradient to improve separation. |
| Column degradation or contamination. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. | |
| Improper sample preparation. | Ensure the sample is properly filtered to remove particulates before injection. | |
| Low signal intensity. | Low concentration of this compound in the sample. | Concentrate the sample extract before injection. |
| Inefficient derivatization (if using a derivatization agent). | Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature). Pre-column derivatization with agents like o-phthalaldehyde (OPA) is common for amino acids.[5] | |
| Inconsistent retention times. | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. |
| Column aging. | Retention times can shift as a column ages. Regular use of a standard is necessary for accurate identification. |
Data Presentation
Table 1: Comparison of this compound Detoxification Methods
| Detoxification Method | Key Parameters | Reported Efficiency (% this compound Reduction) | Advantages | Disadvantages |
| Soaking & Boiling | Time, Temperature, pH of water | Variable; significantly enhanced in alkaline conditions.[2][3] | Simple, low-cost, and widely accessible. | Can lead to the loss of other nutrients. Efficiency is highly dependent on conditions. |
| Fermentation | Time, Temperature, Starter Culture | Variable; dependent on microbial activity. | Can enhance the nutritional profile of the beans. | Can be time-consuming and requires careful control of microbial cultures. |
| Enzymatic Degradation (C-S Lyase) | Enzyme Ratio, pH, Time | Up to 93%[4] | Highly specific and efficient under optimized conditions.[4] Can be performed at moderate temperatures, preserving other nutrients. | Requires sourcing and preparation of the enzyme, which can be more complex and costly. |
Experimental Protocols
Protocol 1: Enzymatic Detoxification using C-S Lyase
This protocol is based on the co-processing of djenkol beans with stink beans (a source of C-S lyase) as described by Zhang et al. (2025).[4]
Materials:
-
Fresh djenkol beans
-
Fresh stink beans
-
Phosphate buffer (pH 7.5)
-
Homogenizer/Blender
-
Incubator or water bath
Methodology:
-
Wash and prepare the djenkol and stink beans.
-
Homogenize the djenkol beans and stink beans in a 1:2 ratio (by weight) in a minimal amount of phosphate buffer (pH 7.5).
-
Incubate the homogenate at a controlled temperature (e.g., 37°C) for 1.5 hours.[4]
-
After incubation, the mixture can be further processed (e.g., cooked, dried) as needed.
-
Extract a sample for this compound quantification via HPLC to confirm the reduction.
Protocol 2: Quantification of this compound by HPLC (General Approach)
Materials:
-
Bean sample extract
-
This compound standard
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
Reverse-phase HPLC system with a fluorescence detector
-
C18 column
Methodology:
-
Sample Extraction:
-
Homogenize a known weight of the bean sample.
-
Extract the this compound using a suitable solvent (e.g., 70% ethanol).[6]
-
Centrifuge and filter the extract to remove solid particles.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of a known concentration.
-
Create a series of dilutions to generate a calibration curve.
-
-
Derivatization:
-
Mix a specific volume of the sample extract or standard with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a defined time at a specific temperature according to the OPA reagent protocol.
-
-
HPLC Analysis:
-
Inject the derivatized sample/standard into the HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivatized amino acid.
-
Quantification: Compare the peak area of this compound in the sample to the calibration curve generated from the standards to determine its concentration.
-
Visualizations
Caption: Experimental workflow for this compound detoxification and analysis.
Caption: Pathological pathway of this compound toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of this compound in djenkol bean to aromatic cyclic organosulfides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in djenkolic acid research and potential solutions
Welcome to the technical support center for djenkolic acid research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Section 1: General FAQs on this compound Properties
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a non-protein, sulfur-containing amino acid found in high concentrations in djenkol beans (Archidendron jiringa).[1][2] Its structure is similar to cystine but includes a methylene bridge between the two sulfur atoms.[1] It is a weak acid, and its toxicity is primarily linked to its poor solubility, especially in acidic environments.[1]
Q2: I'm having trouble dissolving this compound for my experiments. What are the best practices for solubilization?
A2: This is a primary challenge in this compound research. The compound is sparingly soluble in cold water and neutral solutions but readily dissolves in aqueous alkaline or acidic solutions. For in vitro assays, first, dissolve this compound in a small volume of dilute alkali (e.g., NaOH) and then buffer it to the desired pH for your experimental medium. For stock solutions, DMSO can be used, although solubility is limited.[3]
Q3: What is the mechanism of this compound toxicity?
A3: The primary mechanism is mechanical damage to the renal-urinary system. In the acidic environment of urine, this compound precipitates into sharp, needle-shaped crystals.[1] These crystals can cause lacerations, inflammation, and obstruction in the renal tubules and urinary tract, leading to symptoms like hematuria, pain, and in severe cases, acute kidney injury (AKI).[1][4][5] Other proposed mechanisms that may contribute include direct cytotoxic effects of the acid or its metabolites and hypersensitivity reactions, though these are less established.[4][6]
Section 2: Troubleshooting Analytical & Detection Methods
Q1: I suspect this compound crystals are not forming in my animal model's urine. Is this unusual?
A1: No, this is a documented challenge. While djenkolism in humans is characterized by crystal formation, some animal studies with rats, mice, and monkeys have shown signs of acute tubular necrosis without the presence of crystals.[4] Histological preparation may also inadvertently dissolve the crystals.[4][7] The absence of crystals in an animal model does not entirely rule out this compound-induced nephrotoxicity.
Q2: What is a reliable method for detecting this compound in urine or tissue samples?
A2: Historically, paper chromatography has been used to quantify this compound from ethanol extracts of beans.[8] For biological samples, microscopic analysis of urine sediment for the characteristic needle-shaped crystals is a common diagnostic method in clinical settings, though their absence is not conclusive. For more precise quantification in a research setting, modern methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended for their high sensitivity and specificity, adapting protocols used for similar small molecules.[9]
Q3: My urine samples from treated animals are turbid. Does this confirm the presence of this compound?
A3: Turbid or milky urine is a classic sign of djenkolism and is often followed by hematuria.[4] While highly indicative, it is not definitive proof. The turbidity is caused by the precipitation of this compound crystals. To confirm, you should perform a microscopic analysis to identify the characteristic needle-shaped crystals. Animal studies have noted that turbid urine in experimental animals often contains red cells, white cells, and epithelial cells in addition to amorphous particles.[8]
Section 3: Data Tables and Visualizations
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Condition | Solubility | Reference |
|---|---|---|
| Cold Water | Very sparingly soluble | |
| Boiling Water | ~5 g/L (1 in 200) | |
| Aqueous Alkalis (e.g., NaOH) | Readily soluble | |
| Aqueous Acids | Readily soluble | |
| DMSO | 0.39 mM (~0.1 mg/mL) | [3] |
| Urine (pH 5.0 -> 7.4) | Solubility increases by 43% |
| Urine (pH 5.0 -> 8.1) | Solubility increases to 92% | |
Table 2: this compound Content and Toxicity
| Parameter | Value | Source Organism / Model | Reference |
|---|---|---|---|
| Concentration in Djenkol Beans | 0.3 - 1.3 g/100g (wet weight) | Archidendron jiringa | [4][8] |
| LD50 (Oral) | > 5 g/kg | Mouse | |
Diagrams and Workflows
Caption: Pathophysiology of djenkolism from ingestion to potential acute kidney injury.
Caption: Experimental workflow for the detection and analysis of this compound.
Section 4: Experimental Protocols
Protocol 1: Urine Alkalinization for In Vivo Models (Adapted from Clinical Practice)
This protocol is based on the standard clinical approach for treating djenkolism, which can be adapted for animal models to study the effect of pH on crystal formation.
Objective: To increase urinary pH to enhance the solubility of this compound and prevent or dissolve crystal formation.[4][10]
Materials:
-
Sodium bicarbonate solution (sterile, for injection or oral gavage).
-
pH meter or urine pH test strips.
-
Metabolic cages for urine collection.
-
Animal model administered with this compound.
Methodology:
-
Baseline Measurement: House the animal in a metabolic cage and collect urine to measure the baseline pH.
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage).
-
Alkalinization:
-
Shortly after this compound administration, begin treatment with sodium bicarbonate. The dosage must be optimized for the specific animal model and should be based on established veterinary formularies. Administration can be via IV infusion or oral gavage.
-
A typical clinical goal is to raise and maintain urinary pH above 7.0.[6]
-
-
Monitoring:
-
Collect urine at regular intervals (e.g., every 2-4 hours) and measure the pH using a pH meter or test strips.
-
Adjust the sodium bicarbonate dosage as needed to maintain the target pH.
-
Monitor for urine output and signs of distress.
-
-
Analysis:
-
At the end of the experiment, analyze urine samples for this compound crystals via microscopy.
-
Compare crystal load, signs of hematuria, and kidney function markers (e.g., serum creatinine) between the bicarbonate-treated group and a control group (receiving this compound but no bicarbonate).
-
Troubleshooting:
-
Issue: Difficulty achieving target pH.
-
Solution: Increase the dose or frequency of sodium bicarbonate administration. Ensure the animal is adequately hydrated, as dehydration can concentrate the urine and lower its pH.
-
-
Issue: Animal shows signs of metabolic alkalosis (e.g., lethargy, muscle twitching).
-
Solution: This indicates excessive bicarbonate administration. Cease treatment immediately and consult veterinary staff. Reduce the dose in subsequent experiments.
-
Protocol 2: Qualitative Detection of this compound Crystals in Urine
Objective: To visually identify this compound crystals in a urine sample using light microscopy.
Materials:
-
Fresh urine sample.
-
Centrifuge.
-
Conical centrifuge tubes.
-
Glass microscope slides and coverslips.
-
Light microscope.
Methodology:
-
Sample Collection: Collect at least 10-15 mL of a fresh urine sample in a sterile container.
-
Centrifugation: Transfer the urine to a conical centrifuge tube and spin at approximately 2,000 rpm for 5-10 minutes to pellet the sediment.
-
Preparation: Carefully decant the supernatant, leaving a small amount of urine to resuspend the pellet. Mix the sediment gently.
-
Microscopy:
-
Place a single drop of the resuspended sediment onto a clean glass slide.
-
Cover with a coverslip, avoiding air bubbles.
-
Examine under the microscope at low (10x) and high (40x) power.
-
-
Identification: Look for fine, needle-shaped crystals, which may appear individually or clustered in bundles or rosettes. Their presence is a positive indicator of djenkolism.
Troubleshooting:
-
Issue: No crystals are observed despite a strong suspicion of djenkolism.
-
Solution: The absence of crystals does not rule out the diagnosis. Crystal formation is pH-dependent; if the urine is alkaline, the this compound may have been solubilized.[11] Also, ensure the sample is fresh, as crystals may dissolve over time. Repeat the collection and analysis with a new sample.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Kidney Injury, Djenkolism - Interactive scenario | Clinical Odyssey by Medical Joyworks [clinicalodyssey.com]
- 6. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. naturespoisons.com [naturespoisons.com]
- 11. Djenkol bean as a cause of urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Enzymatic Degradation of Djenkolic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic degradation of djenkolic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of this compound?
A1: The primary enzyme identified for the effective degradation of this compound is a C-S lyase, specifically S-alkylcysteine α,β-lyase.[1] This enzyme has been shown to have a high substrate specificity for L-djenkolic acid.[2]
Q2: What is the optimal pH for the enzymatic degradation of this compound?
A2: The optimal pH for the enzymatic degradation of this compound by C-S lyase is in the alkaline range. Studies have reported optimal activity between pH 7.5 and 9.0.[2][3] It is recommended to perform a pH optimization experiment within this range to determine the precise optimum for your specific experimental conditions.
Q3: What are the products of the enzymatic degradation of this compound?
A3: The enzymatic degradation of this compound by S-alkylcysteine α,β-lyase through α,β-elimination initially yields pyruvate, ammonia, and S-(mercaptomethyl)cysteine.[1] The S-(mercaptomethyl)cysteine can then further decompose, both enzymatically and spontaneously, into other products including bis(mercapto)methane, cysteine, formaldehyde, and hydrogen sulfide.[1] This can also lead to the formation of various cyclic organosulfides like 1,2,4-trithiolane.[2][3]
Q4: Why is pH optimization crucial for this compound degradation?
A4: this compound's toxicity is linked to its low solubility in acidic environments, which leads to the formation of sharp, needle-shaped crystals in the urinary tract.[4] Increasing the pH significantly enhances its solubility. For enzymatic degradation, maintaining an optimal pH is critical not only for the enzyme's stability and catalytic activity but also to ensure the substrate (this compound) remains in a soluble form, readily accessible to the enzyme.
Troubleshooting Guides
Issue 1: Low or no degradation of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer using a calibrated pH meter. Prepare fresh buffer if necessary. The optimal pH for C-S lyase activity on this compound is between 7.5 and 9.0.[2][3] |
| Enzyme inactivity. | Ensure the enzyme has been stored correctly, avoiding repeated freeze-thaw cycles. Test the enzyme activity with a known substrate as a positive control. |
| Presence of inhibitors. | The sample matrix may contain inhibitors. Consider purifying the this compound sample or the enzyme. |
| Sub-optimal temperature. | While the focus is on pH, temperature is also critical. One study on a thermostable S-alkylcysteine α,β-lyase showed optimal activity at 70°C.[5] For C-S lyase from stink bean, the optimal temperature is around 50°C.[2] Ensure your incubation temperature is appropriate for the specific enzyme being used. |
| Insufficient enzyme concentration. | Increase the concentration of the enzyme in the reaction mixture. Perform a concentration optimization experiment. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors. |
| Poor mixing of reaction components. | Gently vortex the reaction mixture after adding all components to ensure homogeneity. |
| Temperature fluctuations. | Use a water bath or incubator with stable temperature control. |
| Variability in sample preparation. | Ensure a consistent and standardized protocol for preparing the this compound solution and enzyme dilutions. |
Data Presentation
Table 1: Optimal pH for this compound Degrading Enzymes
| Enzyme | Source | Optimal pH | Reference |
| C-S Lyase | Parkia speciosa (Stink Bean) | ~9.0 | [2] |
| C-S Lyase | Parkia speciosa (Stink Bean) | 7.5 | [3] |
| S-alkylcysteine α,β-lyase | Pseudomonas putida | Not specified for this compound | [1] |
Experimental Protocols
Protocol 1: pH Optimization for Enzymatic Degradation of this compound
Objective: To determine the optimal pH for the C-S lyase-catalyzed degradation of this compound.
Materials:
-
This compound standard
-
Purified C-S lyase
-
A series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffer for pH 6.0-8.0, Tris-HCl for pH 7.5-9.0, and carbonate-bicarbonate buffer for pH 9.0-10.0)
-
Microplate reader or HPLC system
-
96-well microplate or microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent.
-
Prepare working solutions of C-S lyase at a fixed concentration in a neutral buffer (e.g., pH 7.0).
-
In a 96-well plate or microcentrifuge tubes, set up reaction mixtures containing:
-
Buffer of a specific pH (e.g., 100 µL of 100 mM buffer)
-
This compound solution (e.g., 20 µL of 10 mM stock)
-
Deionized water to a final volume of, for example, 180 µL.
-
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the C-S lyase working solution (e.g., 20 µL) to each well/tube.
-
Include a negative control for each pH value with no enzyme (add buffer instead).
-
Incubate the reaction at the optimal temperature for a fixed time (e.g., 30, 60, or 90 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid) or by heat inactivation.
-
Quantify the remaining this compound or one of the degradation products (e.g., pyruvate) using a suitable assay (e.g., HPLC or a colorimetric pyruvate assay).
-
Plot the enzyme activity (rate of degradation) against the pH to determine the optimal pH.
Protocol 2: Quantification of this compound Degradation by HPLC
Objective: To measure the amount of this compound remaining after an enzymatic reaction.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact composition may need to be optimized.
-
This compound standard solutions of known concentrations.
-
Samples from the enzymatic degradation experiment.
Procedure:
-
Prepare a standard curve by injecting known concentrations of this compound into the HPLC system and recording the peak areas.
-
Filter the samples from the enzymatic reaction (after stopping the reaction) through a 0.22 µm syringe filter to remove any precipitates or enzyme.
-
Inject a fixed volume of the filtered sample into the HPLC system.
-
Run the HPLC method and record the chromatogram.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the peak area for this compound in the sample.
-
Calculate the concentration of remaining this compound in the sample using the standard curve.
-
The percentage of degradation can be calculated by comparing the amount of this compound in the enzyme-treated sample to the amount in the negative control (no enzyme).
Mandatory Visualization
Caption: Enzymatic degradation pathway of this compound by C-S lyase.
Caption: General experimental workflow for pH optimization.
References
- 1. Degradation of L-djenkolate catalyzed by S-alkylcysteine alpha,beta-lyase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic conversion of this compound in djenkol bean to aromatic cyclic organosulfides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. Thermostable S-alkylcysteine alpha, beta-lyase from a thermophile: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing djenkolic acid toxicity with other nephrotoxic amino acids
A Guide for Researchers in Nephrology and Drug Development
This guide provides a comprehensive comparison of the nephrotoxic effects of djenkolic acid with other known nephrotoxic amino acids. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of renal pathophysiology and the development of therapeutic interventions. This document summarizes key toxicity data, details experimental methodologies for assessing nephrotoxicity, and visualizes the underlying toxicological pathways.
Introduction to Amino Acid-Induced Nephrotoxicity
While essential for numerous physiological functions, certain amino acids can exert toxic effects on the kidneys, leading to acute kidney injury (AKI) or chronic kidney disease. The mechanisms of amino acid-induced nephrotoxicity are diverse, ranging from direct cellular damage to obstructive nephropathy. This compound, a non-proteinogenic amino acid found in djenkol beans (Archidendron pauciflorum), is notorious for causing "djenkolism," a condition characterized by acute renal failure. Understanding the toxic profile of this compound in comparison to other nephrotoxic amino acids is crucial for diagnosing and managing this condition, as well as for advancing the broader field of nephrotoxicity research.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and other selected nephrotoxic amino acids. It is important to note that a traditional median lethal dose (LD50) for this compound is not well-established in the literature, as its primary mechanism of toxicity is not direct chemical poisoning but rather mechanical obstruction due to its low solubility.
| Amino Acid | Chemical Structure | Primary Mechanism of Nephrotoxicity | Animal Model | LD50 (Oral) | Key Pathological Findings |
| This compound | C₇H₁₄N₂O₄S₂ | Precipitation of crystals in the urinary tract leading to obstruction; potential direct tubular toxicity.[1][2][3][4] | Rat, Mouse, Monkey | Not established | Acute tubular necrosis, presence of needle-shaped crystals in urine and renal tubules.[5] |
| L-Lysine | C₆H₁₄N₂O₂ | Direct tubular toxicity and tubular obstruction.[6] | Rat, Dog | 10,600 mg/kg (Rat)[7] | Proximal tubular cell necrosis, formation of hyaline casts.[6] |
| L-Arginine | C₆H₁₄N₄O₂ | Generally considered safe, but high doses can induce hyperkalemia and have shown some nephrotoxic potential in specific contexts. | Rat | > 5,110 mg/kg (Rat)[8] | Mild tubular injury at very high doses.[9] |
| L-Glutamic Acid | C₅H₉NO₄ | Nephrotoxic potential observed at high concentrations. | Rat | > 5,110 mg/kg (Rat)[3][9] | Reduction in glomerular filtration rate (GFR).[9] |
| Glycine | C₂H₅NO₂ | Can induce a significant reduction in GFR at high doses.[9] | Rat | 7,930 mg/kg (Rat)[2] | Mild tubular injury.[9] |
Mechanisms of Nephrotoxicity
The pathways leading to kidney damage vary among these amino acids. The distinct mechanisms are visualized in the diagrams below.
Caption: this compound Nephrotoxicity Pathway.
Caption: Lysine-Induced Nephrotoxicity Pathway.
Experimental Protocols
Animal Model of Amino Acid-Induced Nephrotoxicity
This protocol describes the induction of acute kidney injury in a rat model, which is a common preclinical approach to studying nephrotoxicity.
Caption: General Workflow for In Vivo Nephrotoxicity Studies.
Detailed Steps:
-
Animal Selection and Acclimatization: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used. Animals are housed in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity) and allowed to acclimatize for at least one week with free access to standard chow and water.
-
Baseline Data Collection: Prior to treatment, baseline blood and urine samples are collected to determine normal renal function parameters.
-
Amino Acid Administration:
-
This compound: Due to its poor solubility, this compound is typically administered as a suspension in a vehicle like carboxymethyl cellulose via oral gavage. Dosing is often based on concentrations found in djenkol beans (e.g., 0.3-1.3 g/100g wet weight).
-
Other Amino Acids: Lysine, arginine, glutamic acid, and glycine are typically dissolved in saline or water and administered via oral gavage or intraperitoneal injection. Doses are determined based on previous studies or LD50 values (e.g., for lysine, a nephrotoxic dose in rats is around 1.9 g/kg).
-
-
Monitoring and Sample Collection:
-
Animals are monitored daily for clinical signs of toxicity (e.g., lethargy, altered respiration), and body weight is recorded.
-
Urine is collected over 24-hour periods using metabolic cages to measure volume, pH, and biochemical markers.
-
Blood samples are collected at specified time points (e.g., 24, 48, 72 hours post-dose) via tail vein or cardiac puncture at the study endpoint for biochemical analysis.
-
-
Biochemical Analysis:
-
Serum: Creatinine, Blood Urea Nitrogen (BUN), electrolytes (Na+, K+, Cl-).
-
Urine: Creatinine, protein, albumin, and specific kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).
-
-
Histopathological Analysis: At the end of the study, animals are euthanized, and kidneys are harvested. One kidney is fixed in 10% neutral buffered formalin for histopathological examination, and the other is snap-frozen in liquid nitrogen for molecular analysis. Fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and glomerular changes.
Immunohistochemistry for Kidney Injury Markers
This protocol details the detection of specific protein markers of kidney injury in tissue sections.
Procedure:
-
Deparaffinization and Rehydration: Paraffin-embedded kidney sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave or water bath.
-
Blocking: Non-specific binding sites are blocked by incubating the sections with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against a kidney injury marker (e.g., anti-KIM-1, anti-NGAL) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Detection: The signal is developed using an avidin-biotin-peroxidase complex and a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and distribution are evaluated microscopically.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Deparaffinization and Rehydration: Prepare tissue sections as described for immunohistochemistry.
-
Permeabilization: Incubate sections with proteinase K to permeabilize the tissues.
-
Labeling Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
The nephrotoxicity of this compound is primarily a consequence of its physical properties, leading to crystalluria and obstructive nephropathy. This mechanism is distinct from the direct cellular toxicity observed with high doses of amino acids like lysine. While other amino acids such as arginine, glutamic acid, and glycine demonstrate some nephrotoxic potential at high concentrations, their toxic thresholds are considerably higher. The experimental protocols outlined in this guide provide a standardized framework for the preclinical assessment of amino acid-induced nephrotoxicity, enabling a more robust and comparative evaluation of potential renal toxicants. Further research is warranted to fully elucidate the potential for direct cellular toxicity of this compound and its metabolites, which may contribute to the overall pathophysiology of djenkolism.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Glycine - Wikipedia [en.wikipedia.org]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. westliberty.edu [westliberty.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
A Comparative Guide to the Quantification of Djenkolic Acid: A Look at Traditional and Modern Analytical Methods
Introduction
Djenkolic acid, a sulfur-containing non-proteinogenic amino acid found in djenkol beans (Archidendron jiringa), is of significant interest to researchers in food science and toxicology due to its association with djenkolism, a condition characterized by acute renal failure. Accurate and reliable quantification of this compound in various matrices is crucial for food safety assessment, clinical diagnosis, and toxicological studies. This guide provides a detailed comparison of a conventional HPLC-UV method and a more advanced LC-MS/MS method for the quantification of sulfur-containing amino acids, offering insights into their respective performance characteristics and experimental workflows.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters of a representative HPLC-UV method and an LC-MS/MS method for the quantification of S-allyl-L-cysteine, which can be considered analogous for the analysis of this compound.
Table 1: HPLC-UV Method Performance Characteristics for S-allyl-L-cysteine Quantification
| Parameter | Performance |
| Linearity (Concentration Range) | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.51% - 102.08% |
Table 2: LC-MS/MS Method Performance Characteristics for S-allyl-L-cysteine Quantification
| Parameter | Performance |
| Linearity (Concentration Range) | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is very low |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Precision (%RSD) | < 6.0% |
| Accuracy (% Recovery) | Within ±15% of nominal concentration |
Experimental Protocols
Existing Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method represents a robust and widely accessible technique for the quantification of amino acids.
1. Sample Preparation (Extraction from a Solid Matrix):
-
Weigh a homogenized sample (e.g., 1 gram of djenkol bean powder).
-
Add 10 mL of a suitable extraction solvent (e.g., 50% methanol in water).
-
Vortex the mixture for 1 minute and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Derivatization (Pre-column):
-
To 100 µL of the filtered extract, add 100 µL of a derivatizing agent (e.g., o-phthalaldehyde, OPA) solution.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 2 minutes) at room temperature.
-
The derivatization step is necessary to make the amino acid detectable by the UV detector.
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Solvent A: 0.1 M sodium acetate buffer (pH 7.2).
-
Solvent B: Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 338 nm (for OPA derivatives).
-
Injection Volume: 20 µL.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from this compound standards.
New Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
1. Sample Preparation (Extraction from a Biological Fluid - e.g., Urine):
-
To 100 µL of urine, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 14,000 g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an LC-MS vial.
2. LC-MS/MS Analysis:
-
Column: A reversed-phase C18 or a mixed-mode column suitable for polar compounds.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard. For example, for SAC, the transition m/z 162.0 → 145.0 is monitored.[1]
-
Injection Volume: 5 - 10 µL.
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.
Mandatory Visualization
Caption: Workflow for this compound Quantification by HPLC-UV.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-UV method, while less sensitive, is robust, cost-effective, and suitable for routine analysis where high concentrations of the analyte are expected. In contrast, the LC-MS/MS method offers significantly higher sensitivity and selectivity, making it the preferred choice for trace-level quantification, analysis in complex biological matrices, and confirmatory studies. The detailed protocols and performance data presented in this guide, using S-allyl-L-cysteine as a proxy, provide a solid foundation for researchers and scientists to develop and validate analytical methods tailored for the accurate quantification of this compound.
References
A Comparative Guide to the Cross-Laboratory Validation of Djenkolic Acid Measurement in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative measurement of djenkolic acid in urine, a critical biomarker for diagnosing djenkolism, a form of acute kidney injury caused by the ingestion of djenkol beans (Archidendron pauciflorum). While a formal cross-laboratory validation study for this compound in urine has not been identified in publicly available literature, this document outlines and compares the performance of established analytical techniques commonly used for similar analytes in biological matrices. The objective is to provide a framework for laboratories to develop and validate their own robust and reproducible methods for this compound quantification.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the anticipated performance characteristics of two primary analytical methods for this compound quantification in urine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These values are based on typical performance for amino acid analysis in urine and should be established and verified through in-house validation studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 2 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
| Specificity | Moderate | High |
| Throughput | Lower | Higher |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are generalized and should be optimized and validated by the end-user.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a cost-effective approach for the quantification of this compound, suitable for laboratories with standard analytical capabilities.
a. Sample Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge the urine sample at 3000 x g for 10 minutes to pellet any sediment, including this compound crystals.
-
Carefully separate the supernatant and the pellet. The pellet can be qualitatively analyzed under a microscope for the presence of needle-shaped crystals, characteristic of this compound.
-
For quantitative analysis of dissolved this compound, take a known volume of the supernatant.
-
To dissolve any crystalline this compound for total concentration measurement, the urine pH can be adjusted to >8.0 with sodium bicarbonate to increase solubility.[1]
-
Perform a protein precipitation step by adding a 3:1 ratio of acetonitrile to the urine sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Quantification: Use a calibration curve prepared with this compound standard solutions of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical testing.
a. Sample Preparation:
-
Follow steps 1-4 as described in the HPLC-UV sample preparation.
-
For total this compound measurement, adjust the urine pH to >8.0.
-
Perform a 'dilute-and-shoot' method by diluting the urine sample (e.g., 1:10) with the initial mobile phase containing an internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar amino acid).
-
Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 5 minutes.
-
Transfer the supernatant to an LC-MS/MS vial.
b. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A suitable C18 or HILIC column for polar compound retention.
-
Mobile Phase: Gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Quantification: Use a calibration curve prepared in a matrix-matched standard (e.g., synthetic urine) to account for matrix effects.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound in urine.
Caption: Experimental workflow for this compound analysis in urine.
Caption: Logical relationship for analytical method selection.
References
djenkolic acid vs cystine: a comparative study of their chemical properties
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the chemical properties of djenkolic acid and cystine has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their structural differences, solubility, acid-base properties, and redox potential, supported by experimental data and protocols.
This compound, a non-proteinogenic amino acid found in djenkol beans, is structurally similar to the proteinogenic amino acid cystine. However, a key distinction lies in the methylene bridge connecting the two sulfur atoms in this compound, whereas cystine possesses a disulfide bond. This subtle structural variance leads to significant differences in their chemical behavior and biological effects, most notably the nephrotoxicity associated with this compound.
Comparative Chemical Properties
A summary of the key chemical properties of this compound and cystine is presented below:
| Property | This compound | Cystine |
| Molar Mass | 254.33 g/mol [1] | 240.3 g/mol |
| Structure | Two cysteine residues linked by a methylene bridge (-S-CH2-S-)[1] | Two cysteine residues linked by a disulfide bond (-S-S-)[1] |
| Solubility in Water | Poorly soluble, especially in acidic conditions (1.02 g/L at 30°C)[1]. Solubility increases significantly in alkaline pH[2][3]. | Poorly soluble in water (0.112 g/L at 25°C)[4]. Solubility is higher in acidic (pH < 2) and alkaline (pH > 8) solutions. |
| pKa Values (estimated for this compound) | pKa1 (α-carboxyl): ~1.8-2.2pKa2 (α-amino): ~8.5-9.0pKa3 (α-amino): ~10.0-10.5 | pKa1 (α-carboxyl): 1.65pKa2 (α-amino): 7.85pKa3 (α-amino): 9.85 |
| Redox Potential | Not readily reduced or oxidized under physiological conditions due to the stable thioacetal linkage. | Reversibly reduced to two molecules of cysteine. The standard redox potential of the cystine/cysteine couple is approximately -220 mV. |
| Biological Significance | Toxic, leading to djenkolism characterized by acute renal failure due to the precipitation of this compound crystals in the urinary tract[1][3][5][6]. | Essential for protein structure (disulfide bridges), a key component of the extracellular antioxidant defense system, and involved in various metabolic pathways. |
Structural and Functional Differences
The structural disparity between the methylene bridge of this compound and the disulfide bond of cystine is fundamental to their differing chemical reactivities and biological roles.
Caption: Comparison of this compound and Cystine Properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research.
Determination of Solubility
Objective: To quantitatively determine and compare the solubility of this compound and cystine in aqueous solutions at different pH values.
Materials:
-
This compound
-
L-Cystine
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add an excess amount of either this compound or cystine to a known volume of each buffer solution in separate sealed containers.
-
Stir the solutions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solid to settle.
-
Centrifuge the samples to pellet the remaining solid.
-
Carefully collect the supernatant and measure its pH to confirm it has not significantly changed.
-
Determine the concentration of the dissolved amino acid in the supernatant using UV-Vis spectrophotometry or another suitable analytical method like HPLC. For UV-Vis, a standard curve for each compound must be generated first.
-
Plot the solubility (in g/L or mol/L) as a function of pH.
Determination of pKa Values by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of this compound and cystine.
Materials:
-
This compound solution (e.g., 0.01 M in a known volume of water)
-
L-Cystine solution (e.g., 0.01 M in a known volume of water)
-
Standardized HCl solution (e.g., 0.1 M)
-
Standardized NaOH solution (e.g., 0.1 M)
-
pH meter with a combination electrode, calibrated with standard buffers
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Place a known volume of the amino acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
To determine the pKa of the acidic functional groups, repeat the titration starting with the amino acid solution acidified with a known amount of HCl (to below pH 2) and titrate with NaOH.
-
Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.
Caption: Workflow for pKa Determination.
Concluding Remarks
The distinct chemical properties of this compound and cystine, stemming from a minor structural difference, have profound implications for their biological activities. The poor solubility of this compound in acidic environments is the primary driver of its toxicity. In contrast, the redox-active disulfide bond in cystine is central to its vital roles in protein structure and cellular health. This comparative guide serves as a foundational resource for researchers, providing both the data and the methodologies to further investigate these and other sulfur-containing amino acids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Djenkol bean as a cause of urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C7H14N2O4S2 | CID 68134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Djenkolism: A Comparative Analysis of Clinical Presentation in Diverse Patient Demographics
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Djenkolism is a rare form of acute kidney injury (AKI) caused by the ingestion of djenkol beans (Archidendron pauciflorum), a delicacy in Southeast Asia.[1] The culprit behind this condition is djenkolic acid, a sulfur-containing amino acid that can precipitate into sharp, needle-like crystals in the urinary tract, leading to obstruction and renal tubular damage. The clinical presentation of djenkolism can vary significantly among individuals, influenced by factors such as age and sex. This guide provides a comparative analysis of djenkolism's clinical features across different patient demographics, supported by a summary of experimental data and detailed methodologies for key laboratory procedures.
Comparative Clinical Presentation of Djenkolism
The clinical manifestation of djenkolism ranges from mild symptoms to severe, life-threatening acute kidney injury.[1][2] The presentation appears to be influenced by patient demographics, particularly age and sex.
General Patient Demographics
A systematic review of 96 cases of djenkolism reveals a wide patient age range, from 1.5 to 57 years old.[1] A notable and consistent finding across multiple studies is the significant male predominance, with a reported male-to-female ratio of 7:1.[3][4]
Presentation in Adult vs. Pediatric Patients
While a direct comparative study is lacking, analysis of case reports and demographic data suggests differences in the clinical presentation between adult and pediatric patients.
Adults: Adult presentations are frequently characterized by the abrupt onset of severe symptoms. A typical case involves a male patient presenting with acute, severe, spasmodic flank pain radiating to the groin, often accompanied by vomiting, difficulty urinating, and hematuria.[1] In severe cases, adults can develop hypertension, oliguria (decreased urine output), anuria (no urine output), and azotemia (elevated levels of nitrogenous waste in the blood).[1][2] One case report detailed a 26-year-old male who presented with anuria for three days after consuming half a kilogram of djenkol beans and was found to have obstructive uropathy caused by this compound crystals.[5] Another case of a 40-year-old male who consumed a large amount of uncooked djenkol beans also resulted in acute kidney injury.[3]
Children: In children, while they can also present with severe AKI, hematuria appears to be a more prominent and sometimes isolated finding. One study focusing on school-aged children found that those with a history of eating djenkol beans were almost four times as likely to have hematuria compared to those who had not consumed the beans.[2][6] The study also noted that the risk of hematuria did not seem to be dependent on the amount consumed or the method of preparation.[2][7] In very young children, a unique and distressing symptom of painful swelling of the genitalia has been reported.[8] Tragically, a review of 96 djenkolism cases revealed that three of the four reported deaths occurred in children due to renal failure where dialysis was not available.[1]
The following table summarizes the key clinical features and their reported frequencies, providing a general comparison between pediatric and adult presentations based on available literature.
| Clinical Feature | Overall Reported Frequency (96 cases)[1] | Notes on Pediatric Presentation | Notes on Adult Presentation |
| Abdominal/Loin/Colicky Pain | 70% | Present, can be severe. | Often the primary and most severe presenting symptom.[1] |
| Dysuria (Painful Urination) | 66% | A 12-year-old boy reported painful urination.[6] | Commonly reported. |
| Oliguria/Anuria | 59% | Can progress to anuria. | A key feature of severe cases, can be prolonged.[5] |
| Hematuria (Blood in Urine) | 55% | A very common finding, may be the primary symptom.[2][6] | Frequently present, often macroscopic (visible to the naked eye). |
| Hypertension | 36% | Can occur in severe cases. | A feature of the severe clinical syndrome.[2] |
| Painful Swelling of Genitalia | Not quantified in the review | Reported specifically in young children.[8] | Not a commonly reported symptom in adults. |
Pathophysiology of Djenkolism
The underlying mechanism of djenkolism is the precipitation of this compound in the urinary system. This precipitation is favored in acidic urine, where the solubility of this compound is low.[1] The resulting needle-shaped crystals can cause mechanical irritation, inflammation, and obstruction of the renal tubules and ureters. This obstruction can lead to post-renal acute kidney injury.[4] Additionally, some evidence from animal studies suggests a direct toxic effect of this compound or its metabolites on the renal tubules, leading to acute tubular necrosis.[1][9]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of djenkolism.
Extraction and Quantification of this compound from Djenkol Beans
This protocol is based on the methodology described in studies on djenkolism in experimental animals.[9]
Objective: To extract and quantify this compound from djenkol beans.
Materials:
-
Djenkol beans
-
70% Ethanol
-
Distilled water
-
Whatman No. 1 chromatography paper
-
Standard this compound solution
-
Chromatography developing solvent (e.g., butanol:acetic acid:water)
-
Ninhydrin solution (for visualization)
-
Spectrophotometer or densitometer
Procedure:
-
Extraction:
-
Homogenize fresh djenkol beans.
-
Extract the homogenate with 70% ethanol, followed by a second extraction with distilled water.
-
Combine the extracts and filter to remove solid debris.
-
-
Quantitative Analysis by Paper Chromatography:
-
Spot a known volume of the bean extract and a series of standard this compound solutions onto a sheet of Whatman No. 1 chromatography paper.
-
Develop the chromatogram using a suitable solvent system in a descending chromatography setup.
-
After development, air-dry the chromatogram and spray with a ninhydrin solution to visualize the amino acid spots.
-
Heat the chromatogram in an oven to develop the color.
-
Quantify the this compound in the bean extract by comparing the intensity of its spot to the spots of the standard solutions, either visually or using a spectrophotometer or densitometer to measure the color intensity.
-
Induction of Djenkolism in an Animal Model (Rodent)
This protocol is a generalized procedure based on descriptions of animal studies.[9]
Objective: To induce djenkolism in a rodent model to study its pathophysiology.
Materials:
-
This compound extract (prepared as described above) or purified this compound
-
Rodents (rats or mice)
-
Gavage needles
-
Metabolic cages for urine collection
Procedure:
-
Administer the this compound extract or a solution of purified this compound to the rodents via oral gavage. The dosage should be determined based on preliminary dose-ranging studies to induce renal injury without causing immediate mortality.
-
House the animals in metabolic cages to allow for the collection of urine.
-
Monitor the animals for clinical signs of distress, changes in urine output, and the presence of hematuria.
-
Collect blood and urine samples at predetermined time points for biochemical analysis (e.g., serum creatinine, blood urea nitrogen) and urinalysis.
-
At the end of the experiment, euthanize the animals and collect kidney tissues for histopathological analysis.
Microscopic Examination of Urine for this compound Crystals
This protocol outlines the standard procedure for preparing urine sediment for microscopic analysis.[10][11]
Objective: To identify this compound crystals in a urine sample.
Materials:
-
Fresh urine sample
-
Conical centrifuge tubes
-
Centrifuge
-
Microscope slides and coverslips
-
Transfer pipettes
-
Light microscope
Procedure:
-
Sample Preparation:
-
Gently mix the fresh urine sample.
-
Transfer approximately 10-15 mL of urine into a conical centrifuge tube.
-
Centrifuge the urine at a low speed (e.g., 1500-2000 rpm) for 5 minutes.
-
Carefully decant the supernatant, leaving a small amount of urine (approximately 0.5 mL) at the bottom of the tube to resuspend the sediment.
-
Gently flick the bottom of the tube to resuspend the sediment in the remaining urine.
-
-
Microscopic Examination:
-
Using a transfer pipette, place one drop of the resuspended sediment onto a clean microscope slide.
-
Cover the drop with a coverslip, avoiding the formation of air bubbles.
-
Examine the slide under a light microscope at low (10x) and high (40x) power.
-
Look for the characteristic needle-shaped crystals of this compound, which may appear in clusters.
-
Histopathological Analysis of Kidney Tissue
This is a general protocol for the preparation and staining of kidney tissue for histological examination.[9][12][13]
Objective: To assess the pathological changes in the kidney tissue of animals with induced djenkolism.
Materials:
-
Kidney tissue samples
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Fixation and Processing:
-
Immediately fix the collected kidney tissues in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Mount the sections onto microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
Dehydrate the stained slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope to assess for histopathological changes such as acute tubular necrosis, interstitial inflammation, and the presence of crystals within the tubules.
-
Mandatory Visualizations
Caption: Pathophysiological pathway of djenkolism.
Caption: Experimental workflow for studying djenkolism.
References
- 1. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Djenkol beans as a cause of hematuria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Histopathological changes of kidney tissue during aging [svu.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
Assessing the Efficacy of Hydration and Urine Alkalinization in Djenkolism Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Djenkolism, a rare form of acute kidney injury, results from the consumption of djenkol beans (Archidendron pauciflorum), a delicacy in Southeast Asia.[1][2][3] The condition is characterized by the precipitation of djenkolic acid crystals in the urinary tract, leading to obstruction, spasmodic pain, and in severe cases, anuria and renal failure.[1][4][5] This guide provides a comparative analysis of the primary conservative treatment for djenkolism—hydration and urine alkalinization—drawing upon available clinical data and case reports. While rigorous, controlled clinical trials are scarce, a substantial body of evidence from case studies supports the efficacy of this approach.
Mechanism of Action: Hydration and Urine Alkalinization
This compound, a sulfur-containing amino acid, is poorly soluble in acidic environments.[4][6] The prevailing hypothesis for djenkolism-induced nephrotoxicity is the precipitation of this compound crystals in the renal tubules and urinary tract, causing mechanical obstruction and irritation.[2][4][5]
Hydration aims to increase urine flow, thereby diluting the concentration of this compound and facilitating the flushing of crystals from the urinary system.[4][5] Urine alkalinization , typically achieved through the administration of sodium bicarbonate, increases the pH of urine.[1][4][5] This alteration in pH significantly enhances the solubility of this compound, preventing further crystal formation and promoting the dissolution of existing crystals.[4][6]
Comparative Efficacy: Conservative vs. Invasive Treatment
The mainstay of djenkolism management is conservative, focusing on aggressive hydration and urine alkalinization.[2][5] The majority of reported cases resolve with this supportive care.[1][3] Alternative, more invasive interventions are typically reserved for severe cases where conservative therapy fails, or complications such as complete anuria and severe renal failure arise.[1][7]
| Treatment Modality | Description | Efficacy & Outcomes | Supporting Data (from case reports) |
| Hydration & Urine Alkalinization | Intravenous fluids (e.g., normal saline) and sodium bicarbonate to increase urine output and pH. | Highly effective in mild to moderate cases. Most patients recover within a few days.[1][5][8] | A systematic review of 96 cases showed the majority recovered with hydration and bicarbonate therapy.[1][3] In one case, a patient recovered within five days with this treatment.[5] Another report documented resolution of acute kidney injury with this conservative approach.[9] |
| Pain Management | Analgesics to manage severe spasmodic flank and suprapubic pain. | Essential for patient comfort and is administered alongside primary treatment. | Commonly reported as part of supportive care in conjunction with hydration and alkalinization.[1] |
| Ureteral Stenting / Ureteroscopy | Placement of stents to bypass obstruction or endoscopic removal of crystal sludge. | Effective in cases of persistent obstruction unresponsive to conservative measures.[1][7] | In a case of anuria unresponsive to hydration and bicarbonate, emergency ureteroscopy with bilateral JJ stent placement led to significant improvement in urine output and renal function.[7] |
| Dialysis | Renal replacement therapy for patients with severe acute kidney injury and complications. | Life-saving in cases of severe renal failure.[1][5] | A review identified one case requiring dialysis.[1] The mortality rate is low, but deaths have been reported in children with renal failure where dialysis was unavailable.[1] |
| Surgical Intervention | Surgical removal of obstructing stones. | Rarely required and reserved for cases with large, impassable calculi.[1] | One case in a review of 96 patients required surgery.[1] |
Experimental Protocols
While standardized, controlled experimental protocols are not well-documented in the literature for djenkolism, the general clinical approach can be outlined as follows:
1. Diagnosis:
-
Patient History: Inquiry about recent consumption of djenkol beans is crucial.[5]
-
Clinical Presentation: Assessment for characteristic symptoms such as spasmodic flank/suprapubic pain, dysuria, hematuria, and oliguria.[1][3]
-
Urinalysis: Microscopic examination for the presence of needle-like this compound crystals, erythrocytes, and proteinuria.[4]
-
Blood Tests: Measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function.[1][10]
-
Imaging: Ultrasound of the kidneys may reveal hydronephrosis or evidence of obstruction.[1]
2. Treatment Protocol (Conservative):
-
Intravenous Hydration: Administration of isotonic saline (0.9% NaCl) to induce diuresis. The rate is often aggressive, for example, a 2.5 L bolus has been reported.[1]
-
Urine Alkalinization: Intravenous administration of sodium bicarbonate. The goal is to achieve a urine pH of >7.0.[5] In resource-limited settings, carbonated beverages have been used as an alternative.[1]
-
Monitoring: Continuous monitoring of urine output, renal function parameters (creatinine, BUN), and electrolytes.
Conclusion and Future Directions
The available evidence, though largely from case studies and reviews, strongly supports the efficacy of aggressive hydration and urine alkalinization as the first-line treatment for djenkolism. This conservative approach is effective in the majority of cases and carries a low risk of complications. Invasive procedures are necessary in a minority of patients who do not respond to initial therapy.
For drug development professionals and researchers, the clear mechanism of this compound precipitation suggests potential avenues for targeted therapies. Research into compounds that can more effectively solubilize this compound at physiological pH or inhibit its crystallization could lead to novel treatments. Furthermore, the development of standardized, multi-center clinical trials would be invaluable in establishing a more robust evidence base for the management of this rare but potentially severe condition.
References
- 1. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. naturespoisons.com [naturespoisons.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
A Structural Comparison of Djenkolic Acid from Various Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of djenkolic acid from different botanical sources. It delves into the structural data, experimental protocols for extraction, and the biosynthetic origins of this unique non-protein amino acid.
This compound, a sulfur-containing amino acid, is notably present in the seeds of several tropical legumes. While its consumption is associated with toxicity, known as djenkolism, its unique structure and biological activities warrant scientific investigation. This guide aims to consolidate the current knowledge on this compound from a structural and biochemical perspective, focusing on its occurrence in different plant species.
Occurrence and Concentration of this compound
This compound has been identified in several species of the family Fabaceae. The concentration of this amino acid can vary significantly between species. The primary source remains the djenkol bean, Archidendron jiringa.
| Plant Species | Family | This compound Concentration (g/kg of dry seeds) |
| Archidendron jiringa (Djenkol bean) | Fabaceae | ~20[1] |
| Leucaena esculenta | Fabaceae | ~2.2[1] |
| Pithecolobium ondulatum | Fabaceae | ~2.8[1] |
Structural Analysis of this compound
The definitive crystal structure of this compound has been determined from synthesized samples. To date, a direct comparative structural analysis of this compound crystals isolated from different plant species has not been reported in the scientific literature. Therefore, the following crystallographic data serves as the current reference standard for this compound.
Crystallographic Data for Synthesized this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| a | 8.12 Å |
| b | 12.16 Å |
| c | 5.38 Å |
Further research is required to determine if subtle variations in crystal packing or molecular conformation exist in this compound derived from different natural sources.
Experimental Protocols
The isolation and quantification of this compound from plant material are crucial for its study. The following protocols are based on established methodologies for its extraction and analysis.
Extraction of this compound by Maceration
This protocol is adapted from a study on the extraction of sulfhydryl compounds from various leguminous seeds, including Archidendron jiringa and Leucaena leucocephala[2].
Materials:
-
Dried seeds of the plant species
-
Ethanol (30%, 50%, 70%, and 96%)
-
Grinder or mill
-
Maceration vessel
-
Rotary evaporator
-
Spectrophotometer
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.6)
-
L-glutathione (GSH) for standard curve
Procedure:
-
Sample Preparation: Dry the seeds and grind them into a fine powder.
-
Maceration:
-
Suspend the seed powder in ethanol at a solid-to-solvent ratio of 1:10 (w/v). Test different ethanol concentrations (30%, 50%, 70%, and 96%) to optimize the yield.
-
Macerate for 24 hours at room temperature with occasional agitation.
-
Perform a second and third maceration for 24 hours each with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the filtrates from the three maceration steps.
-
Concentrate the extract using a rotary evaporator to remove the ethanol.
-
-
Quantification of Sulfhydryl Compounds (including this compound):
-
The total sulfhydryl content can be estimated using the DTNB assay, with results expressed as GSH equivalents.
-
Prepare a standard curve using known concentrations of GSH.
-
Mix the extract with phosphate buffer (pH 7.6) and DTNB solution.
-
Measure the absorbance at 411 nm and determine the concentration from the standard curve.
-
Initial Isolation of this compound Crystals
This method was used in the initial discovery of this compound[1].
Materials:
-
Djenkol beans (Archidendron jiringa)
-
Barium hydroxide (Ba(OH)₂) solution
-
Incubator or water bath at 30°C
Procedure:
-
Treat the djenkol beans with a barium hydroxide solution.
-
Incubate the mixture at 30°C for an extended period.
-
This compound will precipitate as crystals, which can then be collected.
Visualizing Experimental and Biosynthetic Pathways
To better understand the processes involved in studying and forming this compound, the following diagrams illustrate a typical experimental workflow and its proposed biosynthesis.
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Proposed biosynthetic pathway of this compound from L-cysteine and formaldehyde.
Biosynthesis of this compound
The precise enzymatic pathway for this compound biosynthesis in plants has not been fully elucidated. However, based on its chemical structure, a plausible pathway involves the condensation of two molecules of L-cysteine with one molecule of formaldehyde[1]. This is supported by chemical syntheses that mimic this reaction. L-cysteine itself is derived from serine, acetyl-CoA, and sulfate through established amino acid biosynthetic pathways in plants. The formation of other non-protein sulfur amino acids in legumes often involves intermediates such as S-methylhomoglutathione, suggesting that the biosynthesis of this compound may be more complex than a simple direct condensation and could involve enzymatic catalysis.
Conclusion
This compound is a significant non-protein amino acid found in a limited number of legume species, with Archidendron jiringa being the most prominent source. While its presence is a concern for food safety, its unique dithioacetal structure makes it a compound of interest for chemical and pharmacological research. This guide has summarized the current knowledge on its occurrence and has provided foundational experimental protocols for its extraction. A notable gap in the literature is the lack of comparative structural data for this compound isolated from different plant species. Future research should focus on crystallizing and analyzing this compound from Leucaena esculenta and Pithecolobium ondulatum to determine if any structural variations exist compared to the synthesized compound and that from Archidendron jiringa. Such studies would provide a more complete understanding of this intriguing natural product.
References
A Comparative Benchmarking of Djenkolic Acid Synthesis Methods for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acid derivatives is paramount. This guide provides a comparative analysis of the two primary chemical synthesis methods for producing djenkolic acid, a naturally occurring sulfur-containing amino acid. The comparison is based on available experimental data, focusing on reaction yields, methodologies, and a qualitative assessment of cost-effectiveness.
This compound, first isolated from djenkol beans, has a unique structure that makes it of interest for further research. The two principal methods for its chemical synthesis involve the reaction of L-cysteine with either methylene chloride or formaldehyde. This guide will delve into the specifics of each method to aid researchers in selecting the most suitable approach for their laboratory needs.
Performance Comparison of Synthesis Methods
The selection of a synthesis method is often a trade-off between yield, reaction conditions, and the cost and availability of starting materials. The following table summarizes the key quantitative data available for the two main synthesis routes to this compound.
| Parameter | Method 1: Methylene Chloride Condensation | Method 2: Formaldehyde Condensation |
| Primary Reactants | L-cysteine, Methylene Chloride, Liquid Ammonia | L-cysteine, Formaldehyde, Strong Acid (e.g., HCl) |
| Reported Yield | Data not available in reviewed literature | 23% - 68% |
| Reaction Time | Not specified in reviewed literature | Overnight[1] |
| Reaction Temperature | Low (liquid ammonia) | 70°C[1] |
| Purification Method | Not specified in reviewed literature | Crystallization as monohydrochloride ("open method")[1], Reduction and S-carboxymethylation of impurities ("closed method")[1] |
Note: The 68% yield for the formaldehyde condensation method was reported for the original large-scale synthesis by Armstrong and du Vigneaud, while the lower yields of 23% and 40.8% were obtained in a scaled-down synthesis of a radiolabeled version.[1]
Experimental Protocols and Methodologies
Method 1: Condensation of Methylene Chloride with L-cysteine (du Vigneaud and Patterson)
This was one of the earliest successful syntheses of this compound.[2] The procedure involves the condensation of two molecules of L-cysteine with one molecule of methylene chloride. The reaction is carried out in liquid ammonia, which acts as the solvent and a base.
Experimental Workflow:
Method 2: Condensation of Formaldehyde with L-cysteine (Armstrong and du Vigneaud)
This method involves the direct combination of two moles of L-cysteine with one mole of formaldehyde in a strongly acidic solution.[3] A scaled-down version of this protocol for the synthesis of 35S-labelled this compound provides more specific details.[1]
Experimental Protocol Outline:
-
A solution of L-cysteine hydrochloride and formaldehyde is prepared in concentrated hydrochloric acid.
-
The reaction mixture is stirred and heated at 70°C overnight.
-
The solution is then neutralized with NaOH to a pH of 7, which causes the this compound to precipitate.
-
The precipitate is collected by centrifugation after cooling.
-
Further purification can be achieved by two methods:
-
Open Method: The this compound is converted to its more insoluble monohydrochloride salt. This method is quicker but results in a lower yield (23%).[1]
-
Closed Method: Unreacted cystine is reduced to cysteine with 2-mercaptoethanol, followed by S-carboxymethylation with iodoacetate. This method is more laborious but yields a purer product with a higher yield (40.8%).[1]
-
Experimental Workflow:
Reaction Pathways
Understanding the underlying chemical transformations is key to optimizing a synthesis. The following diagrams illustrate the likely reaction pathways for both methods.
Methylene Chloride Condensation Pathway
The reaction proceeds through a nucleophilic substitution mechanism where the thiol groups of two cysteine molecules displace the chlorine atoms on methylene chloride.
Formaldehyde Condensation Pathway
In an acidic environment, formaldehyde is protonated, making it more electrophilic. The thiol groups of two cysteine molecules then attack the carbonyl carbon. This is followed by dehydration to form the final this compound product.
Cost-Effectiveness Analysis
A definitive cost analysis is challenging without detailed process optimization data. However, a qualitative assessment can be made based on the pricing of the primary reactants.
-
L-cysteine: This is a common amino acid, and its price can vary depending on the grade and supplier. Representative pricing is approximately $67.74 to $80.65 per 100g for laboratory-grade material.[4][5]
-
Methylene Chloride (Dichloromethane): This is a widely used industrial solvent. Pricing for laboratory-grade methylene chloride is around £30.54 (approximately $38) for 2.5L.[6] Bulk industrial pricing is significantly lower, in the range of
461 per metric ton.[7]355− -
Formaldehyde: Typically supplied as a 37% aqueous solution (formalin). Laboratory-grade formalin can be purchased for around $40 for 500mL.[8] Industrial pricing is in the range of
300 per metric ton.[9]290−
Based on these rough estimates, the raw material costs for both methods are relatively low, especially when considering bulk industrial pricing. The choice between the two on a cost basis for laboratory-scale synthesis is likely to be negligible. The deciding factors would more likely be the cost of other reagents (e.g., liquid ammonia, purification chemicals), equipment requirements, and the value of the researcher's time.
Conclusion
For laboratory-scale synthesis, the formaldehyde method appears to be the more practical choice due to the availability of more detailed procedural information and the avoidance of handling highly volatile liquid ammonia. The "closed method" of purification, although more complex, offers a significantly higher yield. Researchers should consider the trade-off between the higher yield of the "closed method" and the relative simplicity of the "open method" based on their specific needs for purity and quantity of this compound. Further research to quantify the yield of the methylene chloride method would be beneficial for a more complete comparative analysis.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] A new synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 3. A new synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Cysteine, Cell Culture Reagent 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. echemi.com [echemi.com]
- 8. laballey.com [laballey.com]
- 9. echemi.com [echemi.com]
Unveiling the Antimicrobial Potential of Djenkolic Acid Derivatives: A Comparative Analysis
For Immediate Release
Grasping the antimicrobial prowess of djenkolic acid derivatives, this guide offers a comparative overview for researchers, scientists, and drug development professionals. This compound, a sulfur-containing amino acid found in djenkol beans, can be enzymatically converted into cyclic organosulfides, which have demonstrated notable antimicrobial properties. This report focuses on three such derivatives: 1,2,4-trithiolane, 1,2,4,6-tetrathiepane, and lenthionine, presenting available quantitative data, outlining experimental protocols for activity assessment, and illustrating the proposed mechanism of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives, specifically the cyclic organosulfides formed through enzymatic conversion, has been a subject of scientific interest. While comprehensive comparative data is still emerging, existing studies allow for a preliminary assessment. Lenthionine, in particular, has been studied more extensively, providing a baseline for its antimicrobial and antifungal potency.
| Compound | Class | Target Microorganism | MIC (µg/mL) | Reference |
| Lenthionine | Cyclic Organosulfide | Candida albicans (Yeast) | 2-8 | [1][2] |
| Saccharomyces cerevisiae (Yeast) | 2-8 | [1][2] | ||
| Aspergillus niger (Fungus) | 2-8 | [1][2] | ||
| Penicillium sp. (Fungus) | 2-8 | [1][2] | ||
| Bacillus subtilis (Gram-positive bacteria) | >64 | [1][2] | ||
| Staphylococcus aureus (Gram-positive bacteria) | >64 | [1][2] | ||
| Escherichia coli (Gram-negative bacteria) | >64 | [1][2] | ||
| Pseudomonas aeruginosa (Gram-negative bacteria) | >64 | [1][2] | ||
| 1,2,4-Trithiolane | Cyclic Organosulfide | Gram-positive & Gram-negative bacteria | Data not available | - |
| 1,2,4,6-Tetrathiepane | Cyclic Organosulfide | Gram-positive & Gram-negative bacteria | Data not available | - |
Experimental Protocols
To ensure reproducibility and standardization of antimicrobial susceptibility testing for this compound derivatives, the following detailed methodology for the broth microdilution assay is provided. This protocol is based on established standards for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Purified this compound derivatives (Lenthionine, 1,2,4-trithiolane, 1,2,4,6-tetrathiepane)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from an overnight culture on an appropriate agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of the 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted antimicrobial agent.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed antimicrobial mechanism of action for this compound derivatives.
Mechanism of Action
While the precise signaling pathways for the antimicrobial action of this compound derivatives are not yet fully elucidated, the current understanding of organosulfur compounds provides a likely mechanism. These compounds are believed to exert their antimicrobial effects primarily through their interaction with sulfhydryl (-SH) groups of essential microbial enzymes and proteins.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The cyclic organosulfide derivatives penetrate the bacterial cell wall and membrane.
-
Reaction with Sulfhydryl Groups: Inside the cell, the sulfur-rich rings of the derivatives can readily react with free sulfhydryl groups present in the active sites of various enzymes.
-
Enzyme Inactivation: This reaction leads to the formation of disulfide bonds, which alters the three-dimensional structure of the enzymes, thereby inactivating them.
-
Disruption of Cellular Processes: The inactivation of essential enzymes disrupts critical metabolic pathways, such as cellular respiration and DNA replication.
-
Inhibition of Growth and Cell Death: The widespread disruption of cellular functions ultimately leads to the inhibition of microbial growth and, at higher concentrations, cell death.
This mode of action is advantageous as it targets fundamental cellular machinery, potentially reducing the likelihood of rapid resistance development. Further research is needed to identify the specific enzyme targets and signaling cascades affected by these promising natural product derivatives.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Djenkolic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Djenkolic acid, a sulfur-containing amino acid known for its nephrotoxicity, requires specific disposal protocols to mitigate risks. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield should be worn.[1]
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: If handling the powder form and there is a risk of dust generation, a respirator is necessary.[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station are essential.
Disposal Procedures
Disposal of this compound must adhere to local, state, and federal regulations.[3] Due to its toxicity, particularly to aquatic life, it must not be disposed of down the drain or in regular trash. The two primary recommended disposal methods for this compound are incineration by a licensed hazardous waste disposal company and in-lab chemical neutralization via alkaline hydrolysis for small quantities.
Method 1: Incineration (Preferred Method)
Incineration is the most effective method for the complete destruction of this compound. This process should be carried out by a licensed and approved hazardous waste disposal facility.
Experimental Protocol for Packaging this compound for Incineration:
-
Segregation: Ensure this compound waste is not mixed with other incompatible waste streams.
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed, and non-reactive container. A high-density polyethylene (HDPE) container is suitable.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound," the CAS number (498-59-9), and the appropriate hazard pictograms (e.g., harmful, irritant).
-
Documentation: Complete a hazardous waste manifest as required by your institution and the waste disposal company.
-
Storage: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area until it is collected by the licensed waste hauler.
Method 2: In-Lab Chemical Neutralization (Alkaline Hydrolysis for Small Quantities)
For small quantities of this compound, alkaline hydrolysis can be employed to break down the molecule into less toxic, water-soluble components. The solubility of this compound increases significantly in alkaline conditions. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Alkaline Hydrolysis of this compound:
-
Preparation: In a chemical fume hood, prepare a dilute solution of this compound in a suitable flask equipped with a stirrer.
-
Alkalinization: Slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the this compound solution while stirring continuously. The target pH should be above 9.
-
Heating (Optional but Recommended): To accelerate the hydrolysis, the solution can be gently heated to approximately 50-60°C. Do not boil.
-
Reaction Time: Allow the reaction to proceed for several hours (e.g., 2-4 hours), or until the this compound is fully dissolved and hydrolyzed. The endpoint may be determined by analytical methods such as HPLC if necessary.
-
Neutralization: After the hydrolysis is complete, cool the solution to room temperature. Neutralize the solution to a pH of approximately 7 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
Final Disposal: The resulting neutralized solution, containing salts and degraded amino acid products, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always check your local wastewater discharge permits.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the disposal of this compound.
| Parameter | Value | Source(s) |
| Chemical Formula | C₇H₁₄N₂O₄S₂ | [4] |
| Molar Mass | 254.33 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility in Water | Poorly soluble in acidic conditions, solubility increases in alkaline conditions. | [4] |
| Hazard Class | Likely classified as toxic hazardous waste (user must verify with local regulations). | [6][7] |
| Aquatic Toxicity | Very toxic to aquatic life. | |
| Incineration Temp. | 850°C - 1200°C is typical for sulfur-containing organic waste. | |
| Alkaline Hydrolysis pH | > 9 |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H14N2O4S2 | CID 68134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Handling Protocols for Djenkolic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Djenkolic acid, including detailed operational procedures and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a sulfur-containing amino acid that can pose health risks if not handled properly. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation.[1][3][4] |
| Body Protection | Impervious laboratory coat | To protect against contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to avoid inhalation of dust, which may cause respiratory irritation.[1][3] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as specified in the table above.
-
All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][2]
-
Ensure a safety shower and eyewash station are readily accessible.[1][2]
-
Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, before starting the procedure.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, handle it carefully to avoid generating dust.[4]
-
If preparing a solution, add the this compound powder to the solvent slowly to prevent splashing.
-
-
During the Experiment:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Accidental Release Measures:
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | 1. Evacuate non-essential personnel. 2. Wearing full PPE, cover the spill with an absorbent material to avoid dust generation.[4] 3. Carefully sweep or vacuum the material into a labeled, sealable container for disposal.[4] 4. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others in the vicinity. 2. Contact the appropriate emergency response team. 3. Prevent entry to the affected area. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1][3] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
